molecular formula C22H21Cl2NO2 B185848 CB-184

CB-184

Cat. No.: B185848
M. Wt: 402.3 g/mol
InChI Key: SSPWSCFMVXPMNL-COSXAGSESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CB-184, also known as this compound, is a useful research compound. Its molecular formula is C22H21Cl2NO2 and its molecular weight is 402.3 g/mol. The purity is usually 95%.
The exact mass of the compound (1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H21Cl2NO2

Molecular Weight

402.3 g/mol

IUPAC Name

(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C22H21Cl2NO2/c1-25-8-7-22(15-3-2-4-16(26)11-15)12-20(25)17(21(27)13-22)9-14-5-6-18(23)19(24)10-14/h2-6,9-11,20,26H,7-8,12-13H2,1H3/b17-9+/t20-,22-/m1/s1

InChI Key

SSPWSCFMVXPMNL-COSXAGSESA-N

Isomeric SMILES

CN1CC[C@]2(C[C@@H]1/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C(=O)C2)C4=CC(=CC=C4)O

Canonical SMILES

CN1CCC2(CC1C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)C2)C4=CC(=CC=C4)O

Synonyms

8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one
CB 182
CB 184
CB-182
CB-184

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CB-184 and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The query for the mechanism of action of "CB-184" presents an ambiguity, as the identifier can potentially refer to several distinct research compounds. This guide addresses the most likely candidates based on available scientific literature:

  • This compound : A selective sigma-2 (σ2) receptor ligand.

  • JZL184 : A potent and selective inhibitor of monoacylglycerol lipase (MAGL), which is often discussed in the context of the cannabinoid (CB) system.

  • LP-184 : A novel acylfulvene prodrug that functions as a DNA alkylating agent.

  • NA-184 : A selective inhibitor of the enzyme calpain-2.

This document provides a comprehensive, in-depth technical overview of the core mechanism of action for each of these four compounds, tailored for researchers, scientists, and drug development professionals. Each section includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

This compound: A Selective Sigma-2 (σ2) Receptor Ligand

This compound, chemically known as (+)-1R,5R-(E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a high-affinity and selective ligand for the sigma-2 (σ2) receptor. It is a valuable tool for the characterization of σ2 receptors, which are implicated in various neurological disorders and cancer.

Core Mechanism of Action

This compound acts as a selective antagonist at the sigma-2 receptor. The σ2 receptor is a chaperone protein, and its modulation by ligands like this compound can induce apoptosis in cancer cells. While highly selective for the σ2 receptor over the σ1 receptor, this compound also exhibits a high affinity for the mu (µ) opioid receptor.

Data Presentation

Table 1: Receptor Binding Affinity of this compound and Related Compounds [1]

CompoundReceptorKi (nM)Selectivity (σ1/σ2)
This compound ((+)-isomer) Sigma-1 (σ1) 7436 554-fold for σ2
Sigma-2 (σ2) 13.4
Mu (µ) Opioid 4.5
CB-182 ((-)-isomer)Sigma-1 (σ1)27.30.77-fold for σ1
Sigma-2 (σ2)35.5
Experimental Protocols

1. Sigma Receptor Radioligand Binding Assay [2][3][4][5]

  • Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.

  • Materials:

    • Guinea pig brain membrane homogenates.

    • Radioligand for σ1: --INVALID-LINK---pentazocine.

    • Radioligand for σ2: [3H]-DTG (1,3-di-o-tolylguanidine) with (+)-pentazocine to mask σ1 sites.

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare guinea pig brain membrane homogenates.

    • For σ1 assays, incubate the membrane homogenate with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of this compound.

    • For σ2 assays, incubate the membrane homogenate with a fixed concentration of [3H]-DTG, a saturating concentration of (+)-pentazocine (to block σ1 binding), and varying concentrations of this compound.

    • Incubate the mixture at 37°C for a specified time (e.g., 90-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Cell Viability (MTT) Assay [6][7][8]

  • Objective: To assess the effect of this compound on the viability of cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., breast cancer cell line).

    • This compound at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls.

Mandatory Visualization

G CB184 This compound Sigma2 Sigma-2 Receptor CB184->Sigma2 Binds to Apoptosis Apoptosis Sigma2->Apoptosis Induces

Caption: Binding of this compound to the Sigma-2 receptor, leading to apoptosis.

JZL184: A Monoacylglycerol Lipase (MAGL) Inhibitor

JZL184 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its mechanism of action is centered on augmenting endocannabinoid signaling.

Core Mechanism of Action

By inhibiting MAGL, JZL184 prevents the breakdown of 2-AG into arachidonic acid and glycerol. This leads to a significant increase in the levels of 2-AG in the brain and peripheral tissues. Elevated 2-AG then acts as an agonist at cannabinoid receptors, primarily the CB1 receptor, to produce various physiological effects, including anti-inflammatory, anxiolytic, and anti-cancer properties.

Data Presentation

Table 2: In Vitro and In Vivo Effects of JZL184

ParameterValueSpecies/SystemReference
MAGL IC50 6-8 nMMouse brain membrane[9]
FAAH IC50 4 µMMouse brain membrane[9]
Increase in brain 2-AG levels ~8-foldMouse[9]
Effect on AEA levels No significant changeMouse[9]
Experimental Protocols

1. Measurement of Endocannabinoid Levels by LC-MS/MS [10][11][12][13]

  • Objective: To quantify the levels of 2-AG and other endocannabinoids in biological samples following JZL184 treatment.

  • Materials:

    • Brain or cell lysates.

    • Internal standards (deuterated endocannabinoids).

    • Organic solvents (e.g., chloroform, methanol).

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Procedure:

    • Homogenize tissue or cell samples in a suitable buffer.

    • Perform lipid extraction using a mixture of organic solvents (e.g., chloroform/methanol/water).

    • Add internal standards to the samples for quantification.

    • Separate the lipid-containing organic phase.

    • Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Separate endocannabinoids using a suitable chromatography column and gradient.

    • Detect and quantify the endocannabinoids using multiple reaction monitoring (MRM) in the mass spectrometer.

2. Matrigel Invasion Assay [14][15][16][17][18][19][20]

  • Objective: To assess the effect of JZL184 on the invasive potential of cancer cells.

  • Materials:

    • Cancer cell line (e.g., A549 lung cancer cells).

    • JZL184 at various concentrations.

    • Boyden chambers with Matrigel-coated filters.

    • Chemoattractant (e.g., serum-containing medium).

    • Staining solution (e.g., crystal violet).

  • Procedure:

    • Rehydrate the Matrigel-coated inserts.

    • Seed cancer cells in serum-free medium in the upper chamber of the Boyden chamber.

    • Add JZL184 to the upper chamber.

    • Add a chemoattractant to the lower chamber.

    • Incubate for a specified time (e.g., 24-48 hours) to allow for cell invasion.

    • Remove non-invading cells from the upper surface of the filter.

    • Fix and stain the invading cells on the lower surface of the filter.

    • Count the number of stained cells under a microscope.

Mandatory Visualization

G cluster_0 JZL184 Mechanism JZL184 JZL184 MAGL MAGL JZL184->MAGL Inhibits TwoAG 2-AG MAGL->TwoAG Degrades CB1 CB1 Receptor TwoAG->CB1 Activates TIMP1 TIMP-1 Expression CB1->TIMP1 Increases Invasion Cancer Cell Invasion TIMP1->Invasion Inhibits

Caption: JZL184 inhibits MAGL, increasing 2-AG levels and CB1 activation.

LP-184: A DNA Damaging Acylfulvene Prodrug

LP-184 is a novel, synthetically lethal small molecule and a next-generation acylfulvene prodrug. Its anticancer activity is dependent on the molecular profile of the tumor, specifically the expression of the enzyme Prostaglandin Reductase 1 (PTGR1) and deficiencies in DNA damage repair pathways.

Core Mechanism of Action

LP-184 is a prodrug that is selectively activated in cancer cells overexpressing PTGR1.[19][21][22][23] PTGR1 metabolizes LP-184 into a highly reactive species that alkylates DNA, causing interstrand cross-links and double-strand breaks.[15][24] In cancer cells with deficient DNA damage repair (DDR) pathways, such as homologous recombination deficiency (HRD), these DNA lesions cannot be repaired, leading to synthetic lethality and tumor cell death.[14][21][22]

Data Presentation

Table 3: In Vitro and In Vivo Activity of LP-184

ParameterValueCell Line/ModelReference
IC50 (HR-deficient) Nanomolar rangeVarious cancer cell lines[21][22]
IC50 (HR-proficient) Micromolar rangeVarious cancer cell lines[21][22]
Tumor Growth Inhibition Up to 140%ATR mutant PDX model[23]
Tumor Growth Inhibition Up to 112%BRCA1 mutant PDX model[23]
Disease Control Rate (Phase 1a) 48-54%Advanced solid tumors[25][26]
Experimental Protocols

1. γ-H2AX Immunofluorescence for DNA Double-Strand Breaks [1][21][22][25]

  • Objective: To visualize and quantify DNA double-strand breaks induced by LP-184.

  • Materials:

    • Cancer cell lines (with and without HR deficiency).

    • LP-184.

    • Fixation solution (e.g., 4% paraformaldehyde).

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Primary antibody against γ-H2AX.

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear counterstaining.

    • Fluorescence microscope.

  • Procedure:

    • Culture cells on coverslips and treat with LP-184 for a specified time.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells to allow antibody entry.

    • Block non-specific antibody binding.

    • Incubate with the primary anti-γ-H2AX antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on slides and visualize under a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus.

2. Patient-Derived Xenograft (PDX) Model [27][28][29][30][31]

  • Objective: To evaluate the in vivo efficacy of LP-184 in a clinically relevant tumor model.

  • Materials:

    • Immunocompromised mice (e.g., NSG mice).

    • Patient tumor tissue fragments.

    • LP-184 formulation for in vivo administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Surgically implant a small fragment of a patient's tumor subcutaneously into an immunocompromised mouse.

    • Allow the tumor to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer LP-184 to the treatment group according to a specified dosing schedule.

    • Measure tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualization

G cluster_1 LP-184 Synthetic Lethality LP184 LP-184 (Prodrug) PTGR1 PTGR1 (High in Tumor) LP184->PTGR1 Metabolized by ActiveLP184 Active LP-184 PTGR1->ActiveLP184 Activates DNA DNA ActiveLP184->DNA Alkylates DSB Double-Strand Breaks DNA->DSB Causes HRD HR Deficient Cell DSB->HRD Apoptosis Apoptosis HRD->Apoptosis Leads to G cluster_2 NA-184 Neuroprotection Workflow TBI Traumatic Brain Injury Calcium Increased Intracellular Ca2+ TBI->Calcium Calpain2 Calpain-2 Activation Calcium->Calpain2 NeuronalDamage Neuronal Damage & Cell Death Calpain2->NeuronalDamage NA184 NA-184 NA184->Calpain2 Inhibits Neuroprotection Neuroprotection NA184->Neuroprotection

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Sigma-2 Receptor Binding Affinity and Ki Value of CB-184

This technical guide provides a comprehensive overview of the binding characteristics of this compound, a selective sigma-2 (σ2) receptor ligand. It includes quantitative binding data, detailed experimental protocols for determining binding affinity, and a review of the key signaling pathways associated with the sigma-2 receptor.

Quantitative Binding Affinity of this compound

This compound, the (+)-isomer of (E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, demonstrates high affinity and selectivity for the sigma-2 receptor over the sigma-1 receptor. The inhibitory constant (Ki) values are summarized in the table below. This selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of the sigma-2 receptor.

LigandReceptorKi (nM)Selectivity (σ1/σ2)Reference
This compound Sigma-2 13.4 \multirow{2}{}{554-fold}[1][2]
Sigma-1 7436 [1][2]
CB-182 ((-)-isomer) Sigma-235.5\multirow{2}{}{0.77-fold}[2]
Sigma-127.3[2]

Experimental Protocol: Radioligand Binding Assay for Ki Determination

The determination of the Ki value for this compound at the sigma-2 receptor is typically performed using a competitive radioligand binding assay. The following protocol is a representative methodology based on standard practices in the field.

Materials and Reagents
  • Membrane Preparation: Rat liver or human tumor cell lines (e.g., PC12, MCF7) known to express a high density of sigma-2 receptors.[3]

  • Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]DTG), a common non-selective sigma receptor ligand.[4]

  • Sigma-1 Masking Agent: (+)-Pentazocine, to block the binding of [³H]DTG to sigma-1 receptors, thereby isolating its binding to sigma-2 receptors.[4][5]

  • Non-specific Binding Agent: Haloperidol or unlabeled DTG at a high concentration (e.g., 10 µM).

  • Test Compound: this compound.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: Brandel cell harvester or similar.

  • Filters: Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Membrane Preparation
  • Homogenize tissue or cells in ice-cold Tris-HCl buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane preparations at -80°C until use.

Competitive Binding Assay Procedure
  • Prepare serial dilutions of the test compound, this compound.

  • In a 96-well plate, combine the following in a final volume of 100-250 µL:

    • Membrane homogenate (typically 50-150 µg of protein).

    • (+)-Pentazocine at a concentration sufficient to saturate sigma-1 receptors (e.g., 100 nM).

    • A fixed concentration of [³H]DTG (typically near its Kd for the sigma-2 receptor).

    • Varying concentrations of this compound.

    • For total binding wells, add assay buffer instead of this compound.

    • For non-specific binding wells, add a high concentration of haloperidol or unlabeled DTG.

  • Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[6]

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand ([³H]DTG).

    • Kd is the dissociation constant of the radioligand for the sigma-2 receptor.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., Rat Liver) Incubation Incubate Components: - Membranes - [3H]DTG - (+)-Pentazocine (Masking) - this compound (Competitor) (37°C, 90 min) Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]DTG (Radioligand) Radioligand_Prep->Incubation Competitor_Prep Prepare this compound (Serial Dilutions) Competitor_Prep->Incubation Filtration Rapid Filtration (Separates Bound/Unbound) Incubation->Filtration Scintillation Scintillation Counting (Measures Radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation->Data_Analysis

Workflow for Competitive Radioligand Binding Assay.

Sigma-2 Receptor Signaling Pathways

The sigma-2 receptor, identified as Transmembrane Protein 97 (TMEM97), is implicated in a variety of cellular processes.[2][7] It often functions in complex with other proteins, most notably the Progesterone Receptor Membrane Component 1 (PGRMC1).[3][7] Below are diagrams of key signaling pathways modulated by the sigma-2 receptor.

Regulation of Cell Proliferation

Sigma-2 receptors are highly expressed in proliferating cells, including many types of tumor cells.[2] They can influence cell growth and survival by interacting with key oncogenic pathways.

proliferation_pathway cluster_membrane Plasma Membrane / ER cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Events S2R Sigma-2 Receptor (TMEM97) EGFR EGFR S2R->EGFR interacts with Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PGRMC1 PGRMC1 PGRMC1->S2R complexes with Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation neuronal_pathway cluster_membrane Neuronal Membrane cluster_cytoplasm Intracellular Signaling cluster_outcome Cellular Response S2R Sigma-2 Receptor (TMEM97) TrkA TrkA Receptor S2R->TrkA associates with & potentiates PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras NGF NGF NGF->TrkA binds Akt Akt PI3K->Akt Neurite_Outgrowth Neurite Outgrowth Akt->Neurite_Outgrowth Neuroprotection Neuroprotection Akt->Neuroprotection ERK ERK1/2 Ras->ERK ERK->Neurite_Outgrowth cholesterol_pathway cluster_membrane Cell Membrane cluster_internalization Internalization cluster_outcome Cellular Outcome S2R Sigma-2 Receptor (TMEM97) Complex Trimeric Complex (S2R-PGRMC1-LDLR) S2R->Complex PGRMC1 PGRMC1 PGRMC1->Complex LDLR LDLR LDLR->Complex LDL LDL Particle LDL->LDLR binds Endocytosis Endocytosis Complex->Endocytosis facilitates Cholesterol_Uptake Increased Cellular Cholesterol Endocytosis->Cholesterol_Uptake

References

The Selectivity Profile of CB-184: A Technical Guide to its Interaction with Sigma-1 and Sigma-2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of CB-184, a potent ligand for the sigma-2 (σ2) receptor, now identified as Transmembrane Protein 97 (TMEM97). This document summarizes the quantitative binding data, details the experimental protocols for its characterization, and visualizes the associated signaling pathways.

Quantitative Selectivity Profile of this compound

This compound demonstrates a remarkable selectivity for the sigma-2 receptor over the sigma-1 receptor. This high degree of selectivity is quantified by its inhibitory constant (Ki), a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)Selectivity (σ1 Ki / σ2 Ki)Reference
This compound Sigma-1 (σ1)7436554-fold[1][2]
Sigma-2 (σ2)13.4[1][2]

Experimental Protocols

The determination of the binding affinity and selectivity of this compound for sigma receptors is primarily achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand that is known to bind to the target receptor.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

A standard method to determine the binding affinity for the sigma-1 receptor involves the use of a selective radioligand, such as [³H]-(+)-pentazocine.

Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine

  • Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing sigma-1 receptors.

  • Competitor: this compound

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Non-specific Binding Control: Haloperidol (10 µM) or another high-affinity sigma-1 ligand.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI).

  • Scintillation Counter

Procedure:

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of this compound.

  • Controls: Prepare tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled sigma-1 ligand).

  • Incubation Conditions: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 150 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Sigma-2 Receptor Affinity

Due to the lack of a highly selective sigma-2 radioligand, the binding affinity for the sigma-2 receptor is typically determined using a non-selective sigma radioligand, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), in the presence of a masking agent that blocks the radioligand from binding to sigma-1 receptors.[3]

Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-2 receptor.

Materials:

  • Radioligand: [³H]-DTG

  • Membrane Preparation: Rat or guinea pig liver membranes, or cell lines with high expression of sigma-2 receptors.

  • Competitor: this compound

  • Masking Agent: (+)-Pentazocine (to saturate sigma-1 receptors).[3]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Non-specific Binding Control: Haloperidol (10 µM) or DTG (10 µM).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in PEI.

  • Scintillation Counter

Procedure:

  • Pre-incubation (Masking): Incubate the membrane preparation with the masking agent (e.g., 300 nM (+)-pentazocine) to block the sigma-1 binding sites.

  • Incubation: Add a fixed concentration of [³H]-DTG and varying concentrations of this compound to the pre-incubated mixture.

  • Controls: Prepare tubes for total binding (radioligand + masked membranes) and non-specific binding (radioligand + masked membranes + a high concentration of a non-labeled sigma ligand).

  • Incubation Conditions: Incubate the mixture at room temperature (e.g., 25°C) for a specified time (e.g., 120 minutes).

  • Termination, Washing, and Quantification: Follow the same steps as described for the sigma-1 receptor binding assay.

  • Data Analysis: Calculate the IC50 and Ki values as described previously.

Signaling Pathways and Experimental Workflows

The high affinity and selectivity of this compound for the sigma-2 receptor make it a valuable tool for elucidating the biological functions of this receptor. Activation of the sigma-2 receptor by ligands like this compound has been shown to induce apoptosis and autophagy in cancer cells.

Sigma-2 Receptor-Mediated Apoptosis and Autophagy

sigma2_signaling CB184 This compound Sigma2 Sigma-2 Receptor (TMEM97) CB184->Sigma2 Binds to Apoptosis Apoptosis Sigma2->Apoptosis Induces Autophagy Autophagy Sigma2->Autophagy Induces CellDeath Tumor Cell Death Apoptosis->CellDeath Autophagy->CellDeath

Caption: Sigma-2 receptor signaling cascade initiated by this compound.

Experimental Workflow for Determining Sigma Receptor Selectivity

experimental_workflow cluster_s1 Sigma-1 Affinity cluster_s2 Sigma-2 Affinity s1_assay Radioligand Binding Assay ([³H]-(+)-pentazocine) s1_data Calculate IC50 and Ki for Sigma-1 s1_assay->s1_data selectivity Determine Selectivity (σ1 Ki / σ2 Ki) s1_data->selectivity s2_assay Radioligand Binding Assay ([³H]-DTG + (+)-pentazocine) s2_data Calculate IC50 and Ki for Sigma-2 s2_assay->s2_data s2_data->selectivity compound This compound compound->s1_assay compound->s2_assay

Caption: Workflow for assessing this compound's sigma receptor selectivity.

References

The Discovery and Initial Characterization of Osimertinib (AZD9291): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Osimertinib, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1] Its development represents a significant advancement in precision oncology, specifically designed to overcome resistance to earlier-generation EGFR TKIs.[2][3] This technical guide provides a comprehensive overview of the discovery and initial characterization of Osimertinib, with a focus on its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.

Discovery and Design Rationale

The development of Osimertinib was driven by the clinical challenge of acquired resistance to first and second-generation EGFR TKIs, such as gefitinib and erlotinib.[2] In a majority of patients, this resistance is caused by the emergence of a secondary "gatekeeper" mutation, T790M, in the ATP-binding site of the EGFR kinase domain.[3][4] Therefore, the primary objective was to design a potent, irreversible inhibitor that could selectively target EGFR with both the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicities like skin rash and diarrhea.[5]

The discovery process involved a structure-based drug design and a medicinal chemistry optimization campaign. This led to the identification of AZD9291, a mono-anilino-pyrimidine compound, which demonstrated the desired activity and selectivity profile.[1][3]

Mechanism of Action

Osimertinib functions as an irreversible inhibitor of EGFR.[6] It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR.[6] This irreversible binding effectively blocks the kinase activity of the receptor, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and growth.[6][7]

The key signaling cascades downstream of EGFR that are inhibited by Osimertinib include:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.[7]

  • The PI3K-AKT-mTOR Pathway: This cascade is critical for cell survival and the inhibition of apoptosis.[7][8]

A significant advantage of Osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which contributes to a more favorable safety profile compared to earlier generation TKIs.[9][10]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Mutant) GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Osimertinib Osimertinib (AZD9291) Osimertinib->EGFR Irreversibly Inhibits Ligand EGF Ligand Ligand->EGFR Activates

Mechanism of Action of Osimertinib on the EGFR Signaling Pathway.

Preclinical Characterization

The initial characterization of Osimertinib involved a series of in vitro and in vivo studies to assess its potency, selectivity, and anti-tumor activity.

In Vitro Activity

Osimertinib demonstrated potent inhibition of EGFR phosphorylation in NSCLC cell lines harboring sensitizing EGFR mutations and the T790M resistance mutation.[11]

Cell LineEGFR Mutation StatusIC50 (nM) for Proliferation Inhibition
PC-9Exon 19 deletion15
H1975L858R, T790M10
H3255L858R25
A549EGFR Wild-Type>1000
Note: IC50 values are approximate and can vary based on experimental conditions. Data is a representative summary from preclinical studies.[12]
In Vivo Efficacy

In preclinical xenograft models using NSCLC cell lines, orally administered Osimertinib led to significant and sustained tumor regression.[11][12]

Xenograft ModelEGFR Mutation StatusTreatmentOutcome
PC-9 Mouse XenograftExon 19 deletionOsimertinib (5-25 mg/kg, oral, daily)Sustained tumor regression
H1975 Mouse XenograftL858R, T790MOsimertinib (5-25 mg/kg, oral, daily)Complete and durable tumor responses

Furthermore, studies demonstrated that Osimertinib has significant penetration of the blood-brain barrier, leading to tumor regression in mouse models of NSCLC brain metastases.[13][14][15] This is a critical feature, as the central nervous system is a common site of metastasis in NSCLC.[13]

Experimental Protocols

Detailed methodologies were crucial for the characterization of Osimertinib. Below are summaries of key experimental protocols.

Cell Proliferation Assay (IC50 Determination)

This protocol is used to determine the concentration of Osimertinib that inhibits cell growth by 50%.

  • Cell Seeding: NSCLC cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of Osimertinib for 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the sulforhodamine B (SRB) or MTS assay.

  • Data Analysis: The absorbance readings are normalized to vehicle-treated controls, and the IC50 value is calculated using non-linear regression analysis.

Cell_Proliferation_Workflow start Start seed Seed NSCLC cells in 96-well plates start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with serial dilutions of Osimertinib adhere->treat incubate Incubate for 72 hours treat->incubate assay Add SRB or MTS reagent and measure absorbance incubate->assay analyze Normalize data and calculate IC50 value assay->analyze end End analyze->end

Workflow for Cell Proliferation (IC50) Assay.

Western Blotting for EGFR Phosphorylation

This protocol assesses the effect of Osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.[12]

  • Cell Treatment: NSCLC cells are grown to 70-80% confluency and then treated with various concentrations of Osimertinib for a specified time (e.g., 2-24 hours).[12]

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[12]

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.[12]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK, and total ERK.[12]

  • Detection: After incubation with an HRP-conjugated secondary antibody, the signal is detected using a chemiluminescent substrate and an imaging system.[12]

  • Analysis: Band intensities are quantified to determine the effect of Osimertinib on protein phosphorylation.[12]

In Vivo Xenograft Studies

This protocol evaluates the anti-tumor efficacy of Osimertinib in an animal model.

  • Cell Implantation: NSCLC cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.[12]

  • Randomization and Treatment: Once tumors reach a specific size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[12]

  • Drug Administration: Osimertinib or a vehicle control is administered daily via oral gavage.[12]

  • Efficacy and Toxicity Assessment: Tumor volume, body weight, and the overall health of the mice are monitored throughout the study.[12]

Conclusion

The discovery and initial characterization of Osimertinib represent a landmark achievement in the development of targeted cancer therapies. Through a rational, structure-based design approach, a highly potent and selective third-generation EGFR TKI was developed that effectively addresses the major mechanism of acquired resistance to first- and second-generation inhibitors. The comprehensive preclinical evaluation, employing a range of in vitro and in vivo models, provided a strong foundation for its successful clinical development and its current role as a standard-of-care treatment for patients with EGFR-mutated NSCLC.[1][4]

References

The Role of CB-184 in Elucidating Sigma-2 Receptor Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a compelling target in drug discovery, particularly in oncology and neurobiology. Its overexpression in proliferating cancer cells and its involvement in cellular stress responses have spurred the development of selective ligands to probe its function and therapeutic potential. Among these, CB-184 has emerged as a crucial pharmacological tool. This technical guide provides a comprehensive overview of the role of this compound in studying sigma-2 receptor function, detailing its binding characteristics, experimental applications, and the signaling pathways it modulates.

This compound: A Selective Sigma-2 Receptor Ligand

This compound, with the chemical name (+)-1R,5R-(E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a potent and highly selective agonist for the sigma-2 receptor. Its stereoisomer, CB-182 (the (-)-isomer), exhibits a contrasting binding profile, highlighting the stereoselectivity of sigma receptors.

Data Presentation: Binding Affinity and Selectivity of this compound

The following table summarizes the quantitative data regarding the binding affinity (Ki) of this compound and related compounds for sigma-1 and sigma-2 receptors. This data underscores the high selectivity of this compound for the sigma-2 receptor.

CompoundSigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)Selectivity (Sigma-1/Sigma-2)Reference
This compound 743613.4554-fold
CB-18227.335.50.77-fold
CB-64D306316.5185-fold

Experimental Protocols Utilizing this compound

This compound is instrumental in a variety of in vitro and in vivo experimental settings to investigate the function of the sigma-2 receptor. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Sigma-2 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the sigma-2 receptor using [³H]-DTG (1,3-di-o-tolylguanidine) as the radioligand and this compound as a reference competitor.

Materials:

  • Rat liver membrane homogenates (source of sigma-2 receptors)

  • [³H]-DTG (radioligand)

  • (+)-Pentazocine (to mask sigma-1 receptors)

  • This compound (or other test compounds)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Wash Buffer: 10 mM Tris-HCl, pH 7.4, containing 150 mM NaCl

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Prepare rat liver membrane homogenates.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer

    • 50 µL of (+)-pentazocine to a final concentration of 100 nM to saturate sigma-1 receptors.

    • 50 µL of various concentrations of this compound or the test compound.

    • 50 µL of [³H]-DTG to a final concentration of 3 nM.

    • 100 µL of membrane homogenate (containing 200-300 µg of protein).

  • Incubate at 25°C for 120 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of 10 µM haloperidol.

  • Calculate the IC50 value from the competition curve and determine the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Rat Liver Membrane Homogenates add_reagents Add Reagents to 96-well Plate prep_membranes->add_reagents prep_reagents Prepare Assay Buffer, Radioligand ([3H]-DTG), Competitors (this compound), and Masking Agent ((+)-Pentazocine) prep_reagents->add_reagents incubate Incubate at 25°C for 120 minutes add_reagents->incubate filtration Rapid Filtration (Glass Fiber Filters) incubate->filtration wash Wash Filters x3 with Ice-Cold Wash Buffer filtration->wash scintillation Add Scintillation Cocktail & Quantify Radioactivity wash->scintillation calc_ic50 Calculate IC50 from Competition Curve scintillation->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Cell Viability and Apoptosis Assay

This protocol outlines the use of this compound to induce apoptosis in cancer cell lines, followed by analysis using Annexin V and Propidium Iodide (PI) staining with flow cytometry.

Materials:

  • Human breast cancer cell lines (e.g., MCF-7, T47D)

  • Cell culture medium and supplements

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM, 100 µM) for 24 to 48 hours. Include a vehicle-only control group.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed Cancer Cells (e.g., MCF-7) treat_cells Treat with this compound (Varying Concentrations & Times) seed_cells->treat_cells harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash Cells with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) wash_cells->stain_cells acquire_data Acquire Data on Flow Cytometer stain_cells->acquire_data gate_populations Gate Cell Populations: Live, Early Apoptotic, Late Apoptotic/Necrotic acquire_data->gate_populations quantify Quantify Percentage of Apoptotic Cells gate_populations->quantify

Caption: Workflow for apoptosis assay using flow cytometry.

Signaling Pathways Modulated by this compound

Activation of the sigma-2 receptor by this compound initiates a cascade of intracellular events, ultimately leading to apoptotic cell death in cancer cells. The signaling is multifaceted, involving calcium mobilization, alterations in sphingolipid metabolism, and both caspase-dependent and -independent mechanisms.

Calcium Mobilization

A primary and rapid response to sigma-2 receptor agonism by this compound is the release of calcium from intracellular stores, predominantly the endoplasmic reticulum. This disruption of calcium homeostasis is a key trigger for subsequent apoptotic signaling.

Apoptosis Induction

This compound-induced apoptosis can proceed through distinct pathways depending on the cellular context.

  • Caspase-Independent Pathway: In several cancer cell lines, including MCF-7, this compound triggers a caspase-independent form of apoptosis. This pathway is characterized by the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it mediates chromatin condensation and large-scale DNA fragmentation. Notably, this process occurs without the release of cytochrome c from the mitochondria and is not inhibited by pan-caspase inhibitors.

  • Caspase-Dependent Pathway: In other cellular models, sigma-2 receptor activation can lead to the activation of executioner caspases, such as caspase-3, contributing to the apoptotic phenotype.

Modulation of Sphingolipid Metabolism

This compound has been shown to alter the metabolism of sphingolipids, which are critical components of cell membranes and are involved in signal transduction. Treatment with this compound can lead to an increase in ceramide levels and a decrease in sphingomyelin. Ceramides are well-known pro-apoptotic lipid second messengers, suggesting that their accumulation contributes to the cytotoxic effects of this compound.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathways initiated by this compound binding to the sigma-2 receptor (TMEM97).

CB184_Signaling_Pathway cluster_membrane Cell Membrane & Cytosol cluster_er Endoplasmic Reticulum cluster_sphingolipid Sphingolipid Metabolism cluster_apoptosis Apoptosis Induction CB184 This compound Sigma2R Sigma-2 Receptor (TMEM97) CB184->Sigma2R Binds and Activates ER ER Calcium Store Sigma2R->ER Signals to Sphingomyelin Sphingomyelin Sigma2R->Sphingomyelin Modulates Metabolism Ca_release Increased Cytosolic Ca2+ ER->Ca_release Releases Ca2+ Mitochondrion Mitochondrion Ca_release->Mitochondrion Stress Signal Ceramide Ceramide (Pro-apoptotic) Sphingomyelin->Ceramide Increased Conversion Ceramide->Mitochondrion Stress Signal AIF AIF (Apoptosis-Inducing Factor) Mitochondrion->AIF Releases (Caspase-Independent) Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Can activate (Caspase-Dependent) Nucleus Nucleus AIF->Nucleus Translocates to DNA_frag Chromatin Condensation & DNA Fragmentation Caspase3->DNA_frag Contributes to Nucleus->DNA_frag Induces Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Proposed signaling pathways of this compound-induced apoptosis.

Synthesis of this compound

Conclusion

This compound stands as an indispensable tool for researchers investigating the sigma-2 receptor. Its high affinity and selectivity have enabled detailed characterization of the receptor's role in fundamental cellular processes, most notably apoptosis. The elucidation of its complex signaling network, involving calcium, sphingolipids, and both caspase-dependent and -independent pathways, has opened new avenues for therapeutic intervention in diseases characterized by uncontrolled cell proliferation. This technical guide provides a foundational resource for the effective utilization of this compound in advancing our understanding of sigma-2 receptor biology and its potential as a drug target.

CB-184 as a Pharmacological Probe for Sigma-2 Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-184, also known as (+)-1R,5R-(E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a potent and highly selective pharmacological tool for the investigation of the sigma-2 (σ2) receptor.[1] Since its development, this compound has been instrumental in elucidating the physiological and pathophysiological roles of the σ2 receptor, particularly in the context of cancer biology and neurodegenerative diseases. The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in a variety of tumor cell lines and is implicated in cellular processes such as proliferation, apoptosis, and cholesterol homeostasis.[2][3][4] This guide provides a comprehensive overview of this compound, including its pharmacological properties, associated experimental protocols, and the signaling pathways it modulates, to facilitate its use as a research probe.

Pharmacological Profile of this compound

This compound is a derivative of the 5-phenylmorphan-7-one class of compounds and exhibits a strong binding affinity and remarkable selectivity for the σ2 receptor over the sigma-1 (σ1) receptor. This high selectivity is a key attribute that makes this compound a valuable tool for dissecting the specific functions of the σ2 receptor.

Quantitative Pharmacological Data

The binding affinities of this compound and related compounds for sigma and opioid receptors are summarized in the table below. This data highlights the superior selectivity of this compound for the σ2 receptor.

CompoundReceptorBinding Affinity (Ki, nM)Selectivity (σ1/σ2)Reference
This compound Sigma-2 (σ2) 13.4 554-fold [1][5]
Sigma-1 (σ1)7436[1][5]
Mu (μ) Opioid4.5[1]
CB-182 ((-)-isomer)Sigma-2 (σ2)35.50.77-fold[1]
Sigma-1 (σ1)27.3[1]
CB-64DSigma-2 (σ2)16.5185-fold[1]
Sigma-1 (σ1)3063[1]
Mu (μ) Opioid37.6[1]

Mechanism of Action and Signaling Pathways

This compound acts as an agonist at the σ2 receptor, initiating a cascade of intracellular events that can lead to apoptosis in cancer cells.[6][7] The precise signaling pathways are still under investigation, but several key mechanisms have been identified.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapeutic agents.[6] This process appears to be independent of p53 and caspases, suggesting a novel apoptotic pathway.[6]

This compound Induced Apoptotic Pathway CB184 This compound Sigma2 Sigma-2 Receptor (TMEM97) CB184->Sigma2 Ca_release Intracellular Ca2+ Release (ER) Sigma2->Ca_release Sphingolipid Altered Sphingolipid Metabolism Sigma2->Sphingolipid Apoptosis Caspase-Independent Apoptosis Ca_release->Apoptosis Ceramide ↑ Ceramide Sphingolipid->Ceramide Sphingomyelin ↓ Sphingomyelin Sphingolipid->Sphingomyelin Ceramide->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Modulation of Sphingolipid Metabolism and Calcium Signaling

Studies have indicated that σ2 receptor agonists, including this compound, can alter the metabolism of sphingolipids. Specifically, treatment with this compound has been shown to cause a dose-dependent increase in ceramide levels and a decrease in sphingomyelin in breast cancer cells.[8] This alteration in sphingolipid balance is a known trigger for apoptosis. Furthermore, σ2 receptor activation can lead to the release of calcium from intracellular stores within the endoplasmic reticulum, another critical event in the initiation of programmed cell death.[9]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a pharmacological probe.

Synthesis of this compound
Sigma-2 Receptor Binding Assay

This protocol is adapted from established methods for radioligand binding assays for the σ2 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the σ2 receptor.

Materials:

  • Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine)

  • Masking Ligand: (+)-Pentazocine (for masking σ1 receptors)

  • Tissue Preparation: Rat liver membrane homogenates (a rich source of σ2 receptors)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Test Compound: this compound

  • Non-specific Binding Control: Haloperidol or unlabeled DTG (10 µM)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare rat liver membrane homogenates according to standard laboratory procedures.

  • In assay tubes, combine the membrane homogenate (typically 100-200 µg of protein), [³H]DTG (at a concentration near its Kd for σ2 receptors, e.g., 3 nM), and varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • To specifically measure binding to σ2 receptors, include a saturating concentration of (+)-pentazocine (e.g., 300 nM) in all tubes to block binding to σ1 receptors.

  • For determining non-specific binding, a separate set of tubes should contain the membrane homogenate, [³H]DTG, (+)-pentazocine, and a high concentration of an unlabeled ligand like haloperidol or DTG (10 µM).

  • Incubate the tubes at room temperature (25°C) for 120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression analysis to determine the IC50 value of this compound.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Workflow for Sigma-2 Receptor Binding Assay Start Start Prepare_membranes Prepare Rat Liver Membrane Homogenates Start->Prepare_membranes Incubate Incubate with [3H]DTG, (+)-Pentazocine, and this compound Prepare_membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End Workflow for Cellular Assays with this compound Start Start Seed_cells Seed Cancer Cells Start->Seed_cells Treat_cells Treat with this compound Seed_cells->Treat_cells Harvest Harvest Cells/Supernatant Treat_cells->Harvest LDH_assay LDH Assay Harvest->LDH_assay AnnexinV_staining Annexin V/PI Staining Harvest->AnnexinV_staining Read_absorbance Read Absorbance LDH_assay->Read_absorbance Flow_cytometry Flow Cytometry Analysis AnnexinV_staining->Flow_cytometry Analyze_LDH Calculate % Cytotoxicity Read_absorbance->Analyze_LDH Analyze_apoptosis Quantify Apoptotic Cells Flow_cytometry->Analyze_apoptosis End End Analyze_LDH->End Analyze_apoptosis->End

References

In Vitro Characterization of CB-184: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CB-184, a selective sigma-2 (σ2) receptor ligand. The information presented herein is intended to support researchers and professionals in the fields of oncology, pharmacology, and drug development in understanding the preclinical profile of this compound.

Introduction

This compound is a high-affinity and selective ligand for the sigma-2 (σ2) receptor, a protein overexpressed in a variety of tumor cell lines.[1][2] Its characterization reveals potent pro-apoptotic and antitumor activities, highlighting its potential as a therapeutic agent. This document summarizes key in vitro findings, including binding affinities, cytotoxicity, and the mechanism of action of this compound in cancer cell lines.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various in vitro assays characterizing this compound.

Table 1: Receptor Binding Affinity of this compound [3]

Receptor SubtypeKi (nM)
Sigma-1 (σ1)7436
Sigma-2 (σ2)13.4

Ki (inhibition constant) values indicate the concentration of the ligand required to occupy 50% of the receptors.

Table 2: Cytotoxicity of this compound in Breast Cancer Cell Lines [1]

Cell Linep53 StatusDrug Resistance PhenotypeEC50 (µM) for Cytotoxicity
MCF-7Wild-typeSensitive~50
MCF-7/Adr-MutantResistant~50
T47DMutantResistant~50
SKBr3MutantResistant~50

EC50 (half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for sigma-1 and sigma-2 receptors.

Methodology:

  • Membrane Preparation: Guinea pig brain (for sigma-1) and rat liver (for sigma-2) membranes were prepared by homogenization in ice-cold sucrose buffer followed by centrifugation to pellet the membranes. The final pellet was resuspended in a Tris-HCl buffer.

  • Sigma-1 Receptor Binding Assay:

    • Membranes were incubated with the radioligand [3H]-(+)-pentazocine, a selective sigma-1 ligand.

    • Increasing concentrations of unlabeled this compound were added to compete with the radioligand.

    • Non-specific binding was determined in the presence of a high concentration of unlabeled haloperidol.

    • After incubation, the samples were filtered through glass fiber filters to separate bound and free radioligand.

    • The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Sigma-2 Receptor Binding Assay:

    • Membranes were incubated with the radioligand [3H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand, in the presence of (+)-pentazocine to mask the sigma-1 sites.

    • Increasing concentrations of unlabeled this compound were added.

    • Non-specific binding was determined using a high concentration of unlabeled haloperidol.

    • Separation of bound and free ligand and radioactivity measurement were performed as described for the sigma-1 assay.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (concentration of competing ligand that displaces 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

Cytotoxicity Assay (LDH Release)

Objective: To assess the dose-dependent cytotoxicity of this compound in breast cancer cell lines.

Methodology:

  • Cell Culture: Human breast cancer cell lines (MCF-7, MCF-7/Adr-, T47D, and SKBr3) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, they were treated with various concentrations of this compound for 48 hours.

  • LDH Measurement: The release of lactate dehydrogenase (LDH), an indicator of cell membrane damage, into the culture medium was quantified using a commercially available LDH cytotoxicity assay kit.

  • Data Analysis: The percentage of cytotoxicity was calculated relative to control cells (untreated) and cells treated with a lysis buffer (maximum LDH release). The EC50 values were determined from the dose-response curves.

Apoptosis Assays

Objective: To determine if the cytotoxicity induced by this compound is mediated by apoptosis.

3.3.1 Annexin V Binding Assay

Methodology:

  • Cell Treatment: Breast cancer cells were treated with this compound for a specified period.

  • Staining: Cells were harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (PI positive) cells.

3.3.2 TUNEL Staining

Methodology:

  • Cell Preparation: Cells were cultured on coverslips and treated with this compound.

  • Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with Triton X-100.

  • TUNEL Reaction: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed using a commercial kit to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Microscopy: The stained cells were visualized and analyzed using fluorescence microscopy.

Visualizations

Experimental Workflow for Cytotoxicity and Apoptosis Assays

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Assessment start Seed Breast Cancer Cells (MCF-7, MCF-7/Adr-, T47D, SKBr3) treatment Treat with varying concentrations of this compound start->treatment ldh_assay LDH Release Assay treatment->ldh_assay annexin_v Annexin V / PI Staining treatment->annexin_v tunel TUNEL Staining treatment->tunel ec50 Determine EC50 ldh_assay->ec50 flow Flow Cytometry Analysis annexin_v->flow microscopy Fluorescence Microscopy tunel->microscopy G CB184 This compound Sigma2 Sigma-2 Receptor CB184->Sigma2 Binds ER Endoplasmic Reticulum Sigma2->ER Located in Calcium Ca2+ Release Sigma2->Calcium Induces Mitochondria Mitochondria Calcium->Mitochondria Signals to Apoptosis Caspase-Independent Apoptosis Mitochondria->Apoptosis Initiates

References

potential therapeutic targets of CB-184

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Therapeutic Targets of JZL184, a Monoacylglycerol Lipase Inhibitor with Cannabinoid System-Modulating Properties

Disclaimer: Initial searches for a compound specifically designated "CB-184" did not yield public information. However, based on the nomenclature, this guide focuses on JZL184 , a well-researched compound that modulates the cannabinoid system. Other compounds with similar alphanumeric designations identified during the search, such as XL184 (Cabozantinib), LP-184, and BAY-184, are distinct molecules with different mechanisms of action.

This technical guide provides a comprehensive overview of the preclinical data on JZL184, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), for researchers, scientists, and drug development professionals. The focus is on its mechanism of action, potential therapeutic targets, and anti-cancer properties.

Core Mechanism of Action

JZL184's primary mechanism of action is the inhibition of monoacylglycerol lipase (MAGL), the enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, JZL184 leads to a selective increase in the levels of 2-AG in tissues.[1][3] This elevation of 2-AG enhances the activation of cannabinoid receptors, primarily the CB1 receptor, to elicit various physiological effects.[1][2]

Potential Therapeutic Targets

The primary therapeutic target of JZL184's activity is the CB1 cannabinoid receptor .[1][2] Preclinical studies have demonstrated that the anti-invasive and antimetastatic effects of JZL184 are dependent on CB1 receptor signaling.[1][2]

A secondary downstream target influenced by JZL184-mediated CB1 activation is the Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) .[1][2] Increased 2-AG levels resulting from MAGL inhibition lead to an upregulation of TIMP-1, which plays a crucial role in the anti-invasive effects of JZL184.[1][2]

Additionally, in the context of tumor hypoxia, JZL184 has been shown to inhibit the expression of Vascular Endothelial Growth Factor (VEGF) , a key pro-angiogenic factor.[3] This effect is partially mediated by both CB1 and CB2 receptors.[3]

Signaling Pathways

The signaling cascade initiated by JZL184 involves the inhibition of MAGL, leading to an accumulation of 2-AG. This endocannabinoid then activates CB1 receptors, triggering downstream pathways that result in increased TIMP-1 expression and reduced cancer cell invasion and metastasis.

JZL184_Signaling_Pathway JZL184 JZL184 MAGL Monoacylglycerol Lipase (MAGL) JZL184->MAGL Inhibits Two_AG 2-Arachidonoylglycerol (2-AG) Levels MAGL->Two_AG Degrades CB1_Receptor CB1 Cannabinoid Receptor Two_AG->CB1_Receptor Activates TIMP1 TIMP-1 Expression CB1_Receptor->TIMP1 Upregulates Invasion_Metastasis Cancer Cell Invasion & Metastasis TIMP1->Invasion_Metastasis Inhibits

JZL184 Signaling Pathway

Preclinical Data

In Vitro Efficacy

JZL184 has demonstrated significant anti-invasive effects in various lung cancer cell lines in a time- and concentration-dependent manner.[1] These effects were reversible with the CB1 receptor antagonist AM-251, confirming the CB1-dependent mechanism.[1][2]

Cell LineJZL184 ConcentrationEffect on InvasionReference
A549Time- and concentration-dependentReduction[1]
H358Not specifiedAnti-invasive and TIMP-1-dependent[2]
H460Not specifiedAnti-invasive and TIMP-1-inducing[1]
In Vivo Efficacy

In animal models, JZL184 has shown dose-dependent antimetastatic effects. In athymic nude mice injected with A549 lung cancer cells, JZL184 administration suppressed metastasis.[1] This antimetastatic effect was negated by the co-administration of the CB1 receptor antagonist AM-251.[1]

Animal ModelCancer Cell LineJZL184 DosageEffect on MetastasisReference
Athymic Nude MiceA549≥ 8 mg/kg every 72 hoursDose-dependent suppression[1]

Experimental Protocols

In Vitro Cell Invasion Assay

Objective: To assess the effect of JZL184 on cancer cell invasion.

Methodology:

  • A549 lung cancer cells were seeded onto Matrigel-coated membranes in invasion chambers.

  • Cells were treated with varying concentrations of JZL184 or vehicle control.

  • In some experiments, the CB1 receptor antagonist AM-251 was added to assess receptor dependency.

  • After a specified incubation period, non-invading cells were removed from the upper surface of the membrane.

  • Invading cells on the lower surface were fixed, stained, and quantified.

Cell_Invasion_Workflow cluster_0 Preparation cluster_1 Incubation & Processing cluster_2 Analysis a Seed A549 cells on Matrigel-coated membranes b Treat with JZL184 or vehicle a->b c Add AM-251 (for receptor dependency) b->c d Incubate c->d e Remove non-invading cells d->e f Fix and stain invading cells e->f g Quantify invading cells f->g h Compare treatment groups g->h

In Vitro Cell Invasion Assay Workflow
In Vivo Metastasis Model

Objective: To evaluate the antimetastatic potential of JZL184 in a murine model.

Methodology:

  • Athymic nude mice were intravenously injected with A549 lung cancer cells to establish experimental metastasis.

  • Mice were treated with JZL184 at various doses or vehicle control over a period of four weeks.

  • A separate cohort of mice received both JZL184 and the CB1 antagonist AM-251.

  • At the end of the study period, metastatic burden in the lungs was assessed.

Conclusion

JZL184 represents a promising therapeutic agent that targets the endocannabinoid system to exert anti-cancer effects. Its primary mechanism of inhibiting MAGL to elevate 2-AG levels and subsequently activate CB1 receptors has been well-documented in preclinical models. The downstream effects on TIMP-1 and VEGF suggest a multi-faceted approach to inhibiting cancer progression. Further research is warranted to explore the full therapeutic potential of JZL184 and other MAGL inhibitors in oncology.

References

Methodological & Application

Application Notes and Protocols for Small Molecule Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and supporting data for the use of small molecule inhibitors in cell culture experiments, with a focus on compounds targeting cancer-related pathways. While the specific molecule "CB-184" is not prominently documented in publicly available literature, this guide utilizes data and methodologies from well-characterized inhibitors such as JZL184, LP-184, and CB-5083 to serve as a comprehensive resource. These protocols are designed to be adapted for novel compounds with similar mechanisms of action.

Compound Summaries

CompoundTargetMechanism of ActionCommon Cell Lines
JZL184 Monoacylglycerol Lipase (MAGL)Inhibits the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to increased 2-AG levels.[1][2][3] This activates cannabinoid receptors, primarily CB1, which can inhibit cancer cell invasion and metastasis.[1][2][3]A549 (Lung Carcinoma), H358 (Lung Carcinoma)[1][3]
LP-184 DNA Alkylating Agent (prodrug)A small molecule acylfulvene prodrug that is activated by the enzyme prostaglandin reductase 1 (PTGR1), which is often overexpressed in tumors.[4][5] The activated compound causes DNA damage, leading to cancer cell death, particularly in cells with deficient DNA damage repair (DDR) pathways.[4][5]DLD1 (Colon Cancer), various patient-derived xenograft (PDX) models[4]
CB-5083 p97/Valosin-Containing Protein (VCP)An ATP-competitive inhibitor of the p97 ATPase, which is crucial for protein homeostasis.[6][7][8] Inhibition of p97 leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and apoptosis in cancer cells.[6][8]HCT116 (Colon Carcinoma), RPMI-8226 (Multiple Myeloma), various solid and hematological tumor models[7]

Experimental Protocols

General Cell Culture and Compound Handling

Materials:

  • Selected cancer cell line

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and Penicillin/Streptomycin[9]

  • Small molecule inhibitor (e.g., JZL184, LP-184, CB-5083)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile cell culture flasks, plates, and pipettes

  • Incubator (37°C, 5% CO2)

  • Laminar flow hood

Procedure:

  • Cell Culture Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Maintain sub-confluent cultures by passaging them every 2-3 days.[9][10]

  • Stock Solution Preparation: Dissolve the inhibitor in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C as recommended by the manufacturer.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Cell Viability/Cytotoxicity Assay (MTT or similar)

Objective: To determine the concentration-dependent effect of the inhibitor on cell viability.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing various concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Target Engagement and Pathway Modulation

Objective: To assess the effect of the inhibitor on the expression or post-translational modification of specific proteins in a signaling pathway.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the inhibitor at various concentrations and for different time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p97, γH2AX, cleaved PARP) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Invasion Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of the inhibitor on the invasive capacity of cancer cells. This is particularly relevant for compounds like JZL184.[1][2]

Procedure:

  • Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with a serum-free medium.

  • Harvest and resuspend cancer cells in a serum-free medium. Pre-treat the cells with the inhibitor or vehicle control for a specified time.

  • Seed the pre-treated cells into the upper chamber of the inserts.

  • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of stained cells in several microscopic fields.

  • Quantify the results and compare the invasive potential of inhibitor-treated cells to the control.

Signaling Pathways and Experimental Workflows

G cluster_0 JZL184 Signaling Pathway JZL184 JZL184 MAGL Monoacylglycerol Lipase (MAGL) JZL184->MAGL Inhibits Two_AG 2-Arachidonoylglycerol (2-AG) MAGL->Two_AG Degrades CB1_Receptor Cannabinoid Receptor 1 (CB1) Two_AG->CB1_Receptor Activates Invasion_Metastasis Cell Invasion & Metastasis CB1_Receptor->Invasion_Metastasis Inhibits

JZL184 mechanism of action in inhibiting cancer cell invasion.

G cluster_1 LP-184 Activation and DNA Damage LP184_prodrug LP-184 (Prodrug) PTGR1 Prostaglandin Reductase 1 (PTGR1) LP184_prodrug->PTGR1 Metabolized by LP184_active Active Metabolite PTGR1->LP184_active Activates DNA DNA LP184_active->DNA Causes Double-Strand Breaks Cell_Death Cell Death (Apoptosis) DNA->Cell_Death Leads to

Activation of LP-184 and induction of DNA damage in cancer cells.

G cluster_2 Experimental Workflow for Inhibitor Screening Start Start Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding Inhibitor_Treatment Treat with Inhibitor (Dose-Response) Cell_Seeding->Inhibitor_Treatment Incubation Incubate for Defined Period Inhibitor_Treatment->Incubation Endpoint_Assay Perform Endpoint Assay (e.g., MTT, Western Blot) Incubation->Endpoint_Assay Data_Analysis Analyze Data & Determine IC50 Endpoint_Assay->Data_Analysis End End Data_Analysis->End

A generalized workflow for screening small molecule inhibitors in cell culture.

References

Inducing Apoptosis in Cancer Cells Using p97/VCP Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "CB-184" is not widely documented in peer-reviewed literature, the query likely refers to a compound within the class of Valosin-Containing Protein (VCP)/p97 inhibitors, a promising category of anti-cancer agents. A prominent and well-researched example from this class is CB-5083 . This document will focus on the principles and methods for inducing apoptosis using p97/VCP inhibitors, with CB-5083 as the primary exemplar. These compounds represent a targeted therapy approach that exploits the reliance of cancer cells on protein homeostasis pathways for their survival and proliferation.

p97 is an essential AAA (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in cellular protein homeostasis. It is involved in numerous pathways, including endoplasmic reticulum-associated degradation (ERAD), where it facilitates the removal and degradation of misfolded proteins.[1][2] Cancer cells, characterized by high rates of protein synthesis, are particularly vulnerable to the disruption of this process.[3] Inhibition of p97 leads to an accumulation of misfolded, poly-ubiquitinated proteins, inducing severe endoplasmic reticulum (ER) stress and activating the Unfolded Protein Response (UPR).[2][4] When ER stress is prolonged and irresolvable, the UPR shifts from a pro-survival to a pro-apoptotic signaling cascade, culminating in cancer cell death.[2][4]

Mechanism of Action: CB-5083

CB-5083 is a potent, selective, and orally bioavailable small molecule that acts as an ATP-competitive inhibitor of the D2 ATPase domain of p97.[1][4] This inhibition blocks the degradation of ubiquitinated proteins, leading to proteotoxic stress and robust activation of all three arms of the UPR (PERK, IRE1, and ATF6).[4] Sustained UPR activation, particularly through the PERK pathway, leads to the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[2] CHOP, in turn, can increase the expression of Death Receptor 5 (DR5), which activates the extrinsic apoptosis pathway via caspase-8.[2] The convergence of UPR-induced signals ultimately triggers the intrinsic and extrinsic apoptotic pathways, leading to the activation of executioner caspases-3 and -7 and subsequent cell death.[2][5]

CB5083_Apoptosis_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm & ER CB5083 CB-5083 p97 p97/VCP ATPase CB5083->p97 Inhibits ERAD ER-Associated Degradation (ERAD) p97->ERAD Blocks Ub_Proteins Accumulation of Poly-ubiquitinated Proteins ERAD->Ub_Proteins Leads to ER_Stress ER Stress Ub_Proteins->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates PERK PERK Pathway UPR->PERK IRE1 IRE1 Pathway UPR->IRE1 ATF6 ATF6 Pathway UPR->ATF6 Casp9 Caspase-9 Activation UPR->Casp9 Activates (Intrinsic Pathway) CHOP CHOP Upregulation PERK->CHOP Induces DR5 DR5 Expression CHOP->DR5 Increases Casp8 Caspase-8 Activation DR5->Casp8 Activates Casp37 Caspase-3/7 Activation Casp8->Casp37 Activates Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Signaling pathway of CB-5083-induced apoptosis.

Data Presentation

The anti-proliferative activity and apoptosis-inducing effects of p97/VCP inhibitors are typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) and measuring markers of cell death.

Table 1: Anti-proliferative Activity (IC₅₀) of p97/VCP Inhibitors in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
CB-5083 HCT116Colorectal Carcinoma~0.24 - 2.7[6][7]
HeLaCervical Cancer~6.1[7]
RPMI-8226Multiple Myeloma~3.4[7]
DBeQ HCT116Colorectal Carcinoma~6.9[6]
Compound 6 HCT116Colorectal Carcinoma0.24[6]
(DBeQ analog)RPMI-8226Multiple Myeloma0.41[6]
s180Sarcoma1.1[6]
PPA HCT116Colorectal Carcinoma2.7[7]
HeLaCervical Cancer6.1[7]
RPMI-8226Multiple Myeloma3.4[7]

Note: IC₅₀ values can vary based on experimental conditions, such as incubation time and assay method.

Table 2: Induction of Apoptosis by CB-5083 in Cancer Cell Lines

Cell LineConcentration (µM)Treatment Time (hr)Apoptotic Cells (%)Assay MethodReference
HCT1162.524Not specified, significant increase in cell deathCellTiter-Glo[2]
HCT1162012~35% (Early + Late Apoptosis)Annexin V/PI[8]
A549548Significant increase in Caspase-3/7 activityCaspase-Glo[2]

Experimental Protocols

The following protocols provide detailed methodologies for treating cancer cells with a p97/VCP inhibitor like CB-5083 and assessing the induction of apoptosis.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Apoptosis Assessment start 1. Cell Culture (Seed cells in appropriate plates) treatment 2. Compound Treatment (Add CB-5083 at desired concentrations) start->treatment incubation 3. Incubation (e.g., 12, 24, 48, 72 hours) treatment->incubation harvest 4. Cell Harvesting incubation->harvest flow Annexin V / PI Staining (Flow Cytometry) harvest->flow caspase Caspase Activity Assay (e.g., Caspase-Glo 3/7) harvest->caspase western Western Blot Analysis (Cleaved PARP, Caspase-3, etc.) harvest->western analysis 5. Data Analysis & Interpretation flow->analysis caspase->analysis western->analysis

Caption: General workflow for assessing CB-5083-induced apoptosis.
Protocol 1: Cell Treatment with CB-5083

Objective: To treat cancer cells with CB-5083 to induce apoptosis for downstream analysis.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium

  • CB-5083 (stock solution in DMSO, e.g., 10 mM)

  • Vehicle control (DMSO)

  • Sterile multi-well plates (6-well, 12-well, or 96-well depending on the assay)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase and reach 60-80% confluency at the time of harvesting. Allow cells to adhere overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: On the day of the experiment, prepare serial dilutions of CB-5083 from the stock solution into fresh, pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest CB-5083 concentration.

  • Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of CB-5083 or the vehicle control.

  • Incubation: Return the plates to the incubator and incubate for the desired time period (e.g., 12, 24, 48, or 72 hours). The optimal time will depend on the cell line and the specific apoptotic event being measured.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Treated and control cells (from Protocol 1)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After incubation, collect both the floating cells (in the medium) and adherent cells. To harvest adherent cells, wash once with PBS and detach using trypsin. Combine the floating and adherent cells for each sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Resuspension: Centrifuge again and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer.

    • Interpretation:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells[10]

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells[10]

Protocol 3: Caspase-3/7 Activity Assay (Luminescent)

Objective: To measure the activity of executioner caspases 3 and 7, a hallmark of apoptosis.

Materials:

  • Treated and control cells in an opaque-walled 96-well plate (from Protocol 1)

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[11]

  • Plate Equilibration: Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

    • Interpretation: An increase in luminescence in treated cells compared to control cells indicates an increase in caspase-3/7 activity.

Protocol 4: Western Blot Analysis of Apoptosis Markers

Objective: To detect changes in the expression and cleavage of key apoptosis-related proteins.

Materials:

  • Treated and control cells (from Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, transfer system, and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-CHOP, anti-p97, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[12]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[12]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.[12]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.[12]

    • Interpretation: An increase in the cleaved forms of PARP and caspase-3, and an upregulation of CHOP are indicative of apoptosis induction. β-actin is used as a loading control to ensure equal protein loading.[13]

Conclusion

Inhibitors of p97/VCP, such as CB-5083, represent a targeted therapeutic strategy that effectively induces apoptosis in cancer cells by disrupting protein homeostasis and triggering overwhelming ER stress. The protocols and data presented here provide a comprehensive framework for researchers to investigate the pro-apoptotic effects of this class of compounds. By employing techniques such as flow cytometry, luminescence-based caspase assays, and western blotting, scientists can elucidate the molecular mechanisms of action, determine compound efficacy, and identify biomarkers for sensitivity, thereby advancing the development of novel cancer therapies.

References

Application Notes and Protocols for Small Molecule Inhibitors in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This document provides detailed application notes and experimental protocols for two distinct classes of small molecule inhibitors with significant applications in neuroscience research: the monoacylglycerol lipase (MAGL) inhibitor JZL184 , and inhibitors of the ATPase p97/VCP , such as CB-5083 and NMS-873 . The initial topic "CB-184" is likely a typographical error, and these compounds represent highly relevant tools for researchers, scientists, and drug development professionals in the field.

Part 1: JZL184 - A Selective Monoacylglycerol Lipase (MAGL) Inhibitor

Application Notes

JZL184 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[1][2][3][4] By blocking MAGL activity, JZL184 elevates the levels of 2-AG, thereby potentiating cannabinoid receptor 1 (CB1) signaling.[1][2] This makes JZL184 a valuable tool for investigating the role of the endocannabinoid system in various neurophysiological and pathological processes, including anxiety, pain perception, neuroinflammation, and synaptic plasticity.[4]

Mechanism of Action: JZL184 covalently modifies the catalytic serine of MAGL, leading to its irreversible inhibition. This selective blockade of 2-AG hydrolysis results in a significant and sustained increase in 2-AG levels in the brain and peripheral tissues.[1][2] The elevated 2-AG acts as an agonist at cannabinoid receptors, primarily CB1, modulating neurotransmitter release and neuronal activity.

Key Research Applications in Neuroscience:

  • Anxiolytic and Antidepressant Effects: Studying the role of the endocannabinoid system in mood and anxiety disorders.

  • Nociception and Pain Relief: Investigating the analgesic properties of enhanced 2-AG signaling in models of neuropathic and inflammatory pain.[4]

  • Neuroprotection: Exploring the potential of MAGL inhibition to mitigate neuronal damage in models of neurodegenerative diseases and traumatic brain injury.

  • Synaptic Plasticity: Examining the influence of 2-AG on long-term depression (LTD) and other forms of synaptic plasticity.

Quantitative Data
ParameterValueSpeciesNotes
IC₅₀ for MAGL ~8 nMMouse Brain MembranesPotent inhibitor of MAGL.[1][2][3][4]
IC₅₀ for FAAH ~4 µMMouse Brain MembranesOver 300-fold selectivity for MAGL over FAAH.[1][2]
In Vivo 2-AG Elevation ~8-fold increaseMouse BrainFollowing a 16 mg/kg intraperitoneal injection.[2]
Effective In Vivo Dose (mice) 4 - 40 mg/kg (i.p.)MouseDose-dependent effects on behavior and 2-AG levels.[5]

Signaling Pathway and Experimental Workflow

JZL184_Signaling_Pathway cluster_degradation 2-AG Degradation JZL184 JZL184 MAGL MAGL JZL184->MAGL Inhibits Two_AG 2-Arachidonoylglycerol (2-AG) MAGL->Two_AG Degrades AA_Glycerol Arachidonic Acid + Glycerol Two_AG->AA_Glycerol Hydrolysis CB1_Receptor CB1 Receptor Two_AG->CB1_Receptor Activates Neuronal_Effects Modulation of Neurotransmission (e.g., anxiolysis, analgesia) CB1_Receptor->Neuronal_Effects Leads to

JZL184 Mechanism of Action

JZL184_In_Vivo_Workflow start Start animal_model Select Animal Model (e.g., C57BL/6 mice) start->animal_model drug_prep Prepare JZL184 Solution (e.g., in ethanol:emulphor:saline) animal_model->drug_prep administration Administer JZL184 or Vehicle (e.g., 10 mg/kg, i.p.) drug_prep->administration behavioral_testing Behavioral Testing (e.g., Elevated Plus Maze, Hot Plate) administration->behavioral_testing After appropriate time (e.g., 60 min) tissue_collection Tissue Collection (e.g., brain dissection) behavioral_testing->tissue_collection biochemical_analysis Biochemical Analysis (e.g., LC-MS for 2-AG quantification) tissue_collection->biochemical_analysis data_analysis Data Analysis and Interpretation biochemical_analysis->data_analysis end End data_analysis->end

In Vivo Experimental Workflow for JZL184
Experimental Protocols

Protocol 1: In Vivo Administration of JZL184 for Behavioral Analysis in Mice

Materials:

  • JZL184

  • Vehicle solution (e.g., ethanol:emulphor:saline at a 1:1:18 ratio)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Appropriate mouse strain (e.g., C57BL/6)

  • Behavioral testing apparatus (e.g., elevated plus maze, hot plate)

Procedure:

  • Animal Handling: Acclimate mice to the housing and handling procedures for at least one week prior to the experiment.

  • JZL184 Preparation: Prepare a stock solution of JZL184 in a suitable solvent. On the day of the experiment, dilute the stock solution to the desired final concentration in the vehicle. Ensure the solution is well-mixed.

  • Administration: Administer JZL184 or vehicle to the mice via i.p. injection at a volume of 10 mL/kg body weight. Doses typically range from 2 to 40 mg/kg.[6]

  • Pretreatment Time: Allow for a pretreatment time of approximately 60 minutes for JZL184 to achieve efficacious enzyme inhibition.[6]

  • Behavioral Testing: Conduct the desired behavioral test (e.g., elevated plus maze for anxiety-like behavior, hot plate test for analgesia).

  • Data Collection: Record the relevant behavioral parameters according to the specific test protocol.

Protocol 2: Quantification of 2-AG in Brain Tissue by LC-MS/MS

Materials:

  • Brain tissue from JZL184- or vehicle-treated animals

  • Liquid nitrogen

  • Homogenizer

  • Internal standards (e.g., deuterated 2-AG)

  • Extraction solvent (e.g., toluene)

  • LC-MS/MS system

Procedure:

  • Tissue Collection: Following the behavioral experiment, euthanize the animals and rapidly dissect the brain region of interest. Immediately snap-freeze the tissue in liquid nitrogen to prevent enzymatic degradation of 2-AG.

  • Homogenization: Homogenize the frozen tissue in a suitable buffer containing internal standards.

  • Lipid Extraction: Perform a liquid-liquid extraction using a non-protic solvent like toluene to isolate the lipid fraction containing 2-AG and minimize its isomerization.[7]

  • Sample Preparation: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system for separation and quantification of 2-AG. Use a validated method with appropriate transitions for 2-AG and the internal standard.

  • Data Analysis: Quantify the amount of 2-AG in the samples by comparing the peak areas to a standard curve and normalizing to the internal standard and tissue weight.

Part 2: p97/VCP Inhibitors (e.g., CB-5083, NMS-873)

Application Notes

p97/VCP (Valosin-Containing Protein) is an AAA+ ATPase that plays a crucial role in protein homeostasis by regulating processes such as the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[8] Mutations in p97 are linked to neurodegenerative diseases, including inclusion body myopathy with Paget's disease of bone and frontotemporal dementia (IBMPFD) and amyotrophic lateral sclerosis (ALS).[8][9] Inhibitors of p97, such as CB-5083 and NMS-873, are powerful tools to study the consequences of p97 dysfunction and to explore potential therapeutic strategies for these disorders.

Mechanism of Action: p97 inhibitors like CB-5083 and NMS-873 bind to the ATPase domains of p97, inhibiting its ability to hydrolyze ATP.[10][11] This leads to the accumulation of poly-ubiquitinated proteins, ER stress, and activation of the unfolded protein response (UPR), which can ultimately trigger apoptosis in cells with high protein turnover or compromised protein quality control.[5]

Key Research Applications in Neuroscience:

  • Modeling Neurodegenerative Diseases: Investigating the cellular pathology of p97-related neurodegenerative diseases in vitro using neuronal cell cultures.

  • Drug Discovery: Screening and validating potential therapeutic compounds that can rescue neuronal death caused by p97 mutations.

  • Protein Homeostasis: Studying the fundamental role of p97 in maintaining protein quality control in neurons.

  • Cell Viability and Apoptosis: Assessing the cytotoxic effects of p97 inhibition on different neuronal populations.

Quantitative Data
CompoundParameterValueTargetNotes
CB-5083 IC₅₀ 11 nMp97 ATPasePotent, selective, and orally bioavailable inhibitor.[10][12][13]
Cell Viability IC₅₀ 0.68 µMA549 cells (72h)Demonstrates cellular activity.[14]
NMS-873 IC₅₀ 30 nMp97 ATPasePotent, selective, allosteric inhibitor.[6][11][15]
Cell Viability IC₅₀ 0.4 µMHCT116 cells (72h)Demonstrates antiproliferative effects.[16]

Signaling Pathway and Experimental Workflow

p97_Inhibition_Pathway cluster_protein_homeostasis Protein Homeostasis p97_Inhibitor p97 Inhibitor (e.g., CB-5083) p97 p97/VCP ATPase p97_Inhibitor->p97 Inhibits Ub_Proteins Poly-ubiquitinated Proteins p97->Ub_Proteins Processes ER_Stress ER Stress & Unfolded Protein Response p97->ER_Stress Accumulation leads to Proteasome Proteasome Ub_Proteins->Proteasome Delivery to Degradation Protein Degradation Proteasome->Degradation Mediates Apoptosis Apoptosis ER_Stress->Apoptosis Sustained activation leads to p97_Inhibitor_In_Vitro_Workflow start Start cell_culture Culture Neuronal Cells (e.g., iPSC-derived motor neurons) start->cell_culture compound_prep Prepare p97 Inhibitor Solution (e.g., CB-5083 in DMSO) cell_culture->compound_prep treatment Treat Cells with Inhibitor (e.g., 50-300 nM for 5 days) compound_prep->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay protein_analysis Protein Analysis (e.g., Western Blot for Ubiquitin, Immunofluorescence) treatment->protein_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis protein_analysis->data_analysis end End data_analysis->end

References

Methodology for CB-184 Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for conducting binding assays for CB-184, a selective sigma-2 (σ2) receptor ligand. The protocols outlined below are essential for researchers investigating the pharmacological profile of this compound and its potential as a therapeutic agent.

Introduction to this compound and the Sigma-2 Receptor

This compound is a high-affinity and selective ligand for the sigma-2 (σ2) receptor.[1][2] The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is an endoplasmic reticulum-resident protein.[3][4][5] It is implicated in various cellular processes, including cholesterol homeostasis, calcium signaling, and cell proliferation, making it a target of interest for various pathologies, including cancer and neurological diseases.[3][6][7] Understanding the binding characteristics of compounds like this compound to the σ2 receptor is a critical step in drug discovery and development.

Quantitative Data: Binding Affinity of this compound

The binding affinity of this compound and its enantiomer, CB-182, for sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as the mu (µ) opioid receptor, has been determined through radioligand binding assays. The inhibition constants (Ki) are summarized in the table below. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeInhibition Constant (Ki) in nMSelectivity (σ1 Ki / σ2 Ki)
This compound ((+)-isomer) Sigma-1 (σ1)7436554-fold for σ2
Sigma-2 (σ2) 13.4
Mu (µ) Opioid4.5
CB-182 ((-)-isomer)Sigma-1 (σ1)27.3
Sigma-2 (σ2)35.5

Data sourced from peer-reviewed research.[1]

Experimental Protocols

The following protocols describe the standard methods for determining the binding affinity of this compound for the sigma-2 receptor.

Protocol 1: Competitive Radioligand Binding Assay for Sigma-2 Receptor

This protocol is used to determine the inhibition constant (Ki) of this compound for the σ2 receptor by measuring its ability to compete with a known radioligand, [³H]-1,3-Di-o-tolylguanidine ([³H]DTG), for binding to the receptor.[8][9][10]

Materials:

  • Test compound: this compound

  • Radioligand: [³H]DTG (a non-selective σ1 and σ2 receptor ligand)[8][9]

  • Masking ligand: (+)-Pentazocine (to block binding to σ1 receptors)[8][10]

  • Membrane preparation: From a source with high σ2 receptor expression (e.g., rat liver, specific cell lines like MCF7)[10]

  • Incubation buffer: 50 mM Tris-HCl, pH 8.0[10]

  • Wash buffer: Cold 50 mM Tris-HCl, pH 8.0

  • Scintillation cocktail

  • Glass fiber filters (e.g., GF/C)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in a cold lysis buffer.

    • Centrifuge to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of the test compound, this compound.

    • In a 96-well plate, set up the following for each concentration of this compound:

      • Total Binding: Membrane preparation, [³H]DTG, and (+)-pentazocine in incubation buffer.

      • Non-specific Binding: Membrane preparation, [³H]DTG, (+)-pentazocine, and a high concentration of a non-labeled competing ligand (e.g., haloperidol or unlabeled DTG) in incubation buffer.[11]

      • Test Compound Binding: Membrane preparation, [³H]DTG, (+)-pentazocine, and the respective dilution of this compound in incubation buffer.

    • The concentration of [³H]DTG should be close to its dissociation constant (Kd) for the σ2 receptor.[8]

    • The concentration of (+)-pentazocine should be sufficient to saturate the σ1 receptors.[8]

  • Incubation:

    • Incubate the plates at 25°C for 120 minutes to allow the binding to reach equilibrium.[10]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a filtration apparatus.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]DTG) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

Visualizations

Experimental Workflow for Ki Determination

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes with Radioligand, Masking Ligand, and this compound prep_membranes->incubation prep_ligands Prepare Serial Dilutions of this compound prep_ligands->incubation prep_radio Prepare Radioligand ([3H]DTG) Solution prep_radio->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation det_ic50->calc_ki

Caption: Workflow for determining the Ki of this compound.

Sigma-2 Receptor Signaling Pathway

G cluster_membrane Endoplasmic Reticulum / Plasma Membrane cluster_cellular_effects Cellular Effects S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 Interacts with EGFR EGFR S2R->EGFR Interacts with NPC1 NPC1 S2R->NPC1 Regulates LDLR LDLR S2R->LDLR Interacts with Ca_signaling Calcium Signaling S2R->Ca_signaling Modulates Cholesterol Cholesterol Homeostasis S2R->Cholesterol Regulates Proliferation Cell Proliferation S2R->Proliferation Influences EGFR->Proliferation Promotes Apoptosis Apoptosis CB184 This compound CB184->S2R Binds CB184->Apoptosis Promotes

Caption: Sigma-2 receptor signaling interactions.

References

Application Notes and Protocols for In Vivo Animal Studies with JZL184

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "CB-184" did not yield sufficient data for in vivo drug development studies. The provided information pertains to JZL184 , a well-characterized and structurally related compound with extensive in vivo data, which is likely the intended subject of the query.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JZL184, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), for in vivo animal studies.

Introduction to JZL184

JZL184 is a piperidine carboxylate-based small molecule that acts as a selective and irreversible inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, JZL184 elevates the levels of endogenous 2-AG, which in turn enhances the activation of cannabinoid receptors, primarily the CB1 and CB2 receptors. This mechanism of action has made JZL184 a valuable tool for investigating the therapeutic potential of augmenting endocannabinoid signaling in various pathological conditions, including cancer, pain, inflammation, and neurological disorders.

Mechanism of Action of JZL184

JZL184's primary mechanism of action is the inhibition of MAGL, leading to an accumulation of 2-AG. This enhanced 2-AG signaling activates cannabinoid receptors. Additionally, the inhibition of 2-AG breakdown reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.

JZL184_Mechanism_of_Action Mechanism of Action of JZL184 JZL184 JZL184 MAGL Monoacylglycerol Lipase (MAGL) JZL184->MAGL Inhibits Two_AG 2-Arachidonoylglycerol (2-AG) MAGL->Two_AG Degrades AA Arachidonic Acid (AA) MAGL->AA Produces CB1_R CB1 Receptor Two_AG->CB1_R Activates CB2_R CB2 Receptor Two_AG->CB2_R Activates Prostaglandins Prostaglandins AA->Prostaglandins Metabolized to Therapeutic_Effects Therapeutic Effects (Anti-inflammatory, Analgesic, Anti-cancer, Anxiolytic) Prostaglandins->Therapeutic_Effects Reduced production contributes to CB1_R->Therapeutic_Effects CB2_R->Therapeutic_Effects

Mechanism of Action of JZL184

Application Notes

A. Oncology: Anti-Metastatic and Anti-Tumor Effects

JZL184 has demonstrated significant anti-cancer properties in various preclinical models. Its effects are primarily attributed to the activation of CB1 receptors, leading to the inhibition of cancer cell invasion and metastasis.[1][2]

  • Animal Models: Athymic nude mice are commonly used for xenograft studies with human cancer cell lines (e.g., A549 lung carcinoma, PC3-BT prostate cancer, MDA-231-BT breast cancer).[1][3]

  • Dosing Regimen: Doses ranging from 8 mg/kg to 16 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.) have been shown to be effective in reducing tumor metastasis.[1][3] For instance, JZL184 at ≥ 8 mg/kg every 72 hours significantly reduced the number of metastatic nodules in a lung cancer model.[1]

  • Key Findings:

    • Dose-dependent suppression of metastasis of lung, prostate, and breast cancer cells.[1][2][3]

    • The anti-metastatic effect can be reversed by a CB1 receptor antagonist (e.g., AM-251), confirming the mechanism of action.[1][2]

    • Inhibition of tumor growth has also been observed.[3]

B. Pain and Inflammation

JZL184 exhibits potent analgesic and anti-inflammatory effects in various rodent models of pain. These effects are mediated by both CB1 and CB2 receptors.

  • Inflammatory Pain Models: The carrageenan-induced paw edema model in mice is a standard for assessing acute anti-inflammatory effects.[4]

    • Dosing: Acute administration of JZL184 (4-40 mg/kg, i.p.) significantly attenuates paw edema and mechanical allodynia.[4]

    • Tolerance: Repeated high doses (16 or 40 mg/kg) can lead to tolerance, while a low dose (4 mg/kg) retains efficacy with repeated administration.[4]

  • Neuropathic Pain Models:

    • Chronic Constriction Injury (CCI): JZL184 reverses mechanical allodynia in the CCI model.[5]

    • Chemotherapy-Induced Neuropathy: JZL184 has been shown to reverse mechanical allodynia in paclitaxel-induced and cisplatin-induced neuropathy models in mice.[6][7] The effects are mediated by both CB1 and CB2 receptors.[7]

  • Key Findings:

    • The anti-allodynic effects of JZL184 in inflammatory pain models involve both CB1 and CB2 receptors, while the anti-edematous effects are primarily mediated by CB2 receptors.[4]

    • In neuropathic pain models, both CB1 and CB2 receptors are required for the antiallodynic effects of JZL184.[7]

C. Anxiety and Neurological Disorders

JZL184 has shown anxiolytic-like effects, particularly in situations of high environmental stress.

  • Animal Models: The elevated plus maze (EPM) test in rats is a common model for assessing anxiety-like behavior.[8]

  • Dosing Regimen: An acute i.p. injection of JZL184 (8 mg/kg) has been shown to produce anxiolytic-like effects in rats under high-stress conditions.[8] These effects were preserved with chronic administration (8 mg/kg per day for 6 days).[8]

  • Key Findings:

    • The anxiolytic effects of JZL184 are context-dependent, being more pronounced in high-aversiveness environments.[8]

    • These effects are mediated by the CB1 receptor, as they can be blocked by a CB1 antagonist like rimonabant.[8]

    • JZL184 has also been investigated in a mouse model for Williams-Beuren syndrome, where subchronic administration (8 mg/kg, i.p. for 10 days) normalized social and cognitive phenotypes.[9]

Quantitative Data Summary

Table 1: Dose-Response of JZL184 in a Lung Cancer Metastasis Model

Dose of JZL184 (mg/kg, every 72 hrs)Animal ModelEndpointOutcomeReference
≥ 8Athymic nude mice with A549 cellsNumber of metastatic nodulesSignificant reduction[1]

Table 2: Dose-Response of JZL184 in an Inflammatory Pain Model (Carrageenan-Induced)

Dose of JZL184 (mg/kg, acute)Animal ModelEndpointOutcomeReference
1.6MicePaw edema & Mechanical allodyniaIneffective[4]
4MicePaw edema & Mechanical allodyniaSignificant attenuation[4]
16MicePaw edema & Mechanical allodyniaSignificant attenuation[4]
40MicePaw edema & Mechanical allodyniaSignificant attenuation[4]

Table 3: Dose-Response of JZL184 in a Neuropathic Pain Model (Paclitaxel-Induced)

Dose of JZL184 (mg/kg)Animal ModelEndpointOutcomeReference
8.4 (ED50)MiceMechanical allodyniaReversal of allodynia[7]
16MiceMechanical allodyniaSignificant reversal[7]
40MiceMechanical allodyniaFull reversal[7]

Table 4: Dose-Response of JZL184 in an Anxiety Model (Elevated Plus Maze)

Dose of JZL184 (mg/kg, i.p.)Animal ModelEndpointOutcomeReference
1Rats% Open arm time, Open arm entriesNo significant effect[8]
4Rats% Open arm time, Open arm entriesNo significant effect[8]
8Rats% Open arm time, Open arm entriesAnxiolytic-like effects[8]

Detailed Experimental Protocols

Protocol 1: Evaluation of Anti-Metastatic Effects in a Lung Cancer Xenograft Model

Objective: To assess the in vivo efficacy of JZL184 in inhibiting the metastasis of human lung cancer cells in an experimental metastasis model.

Materials:

  • Animals: 6-8 week old female athymic nude mice.

  • Cells: A549 human lung carcinoma cells.

  • Reagents: JZL184, vehicle (e.g., 18:1:1 saline:Tween 80:DMSO), cell culture medium, PBS.

  • Equipment: Syringes, needles, animal housing, laminar flow hood, microscope.

Procedure:

  • Cell Culture: Culture A549 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

  • Tumor Cell Inoculation: Inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the lateral tail vein of each mouse.

  • Animal Grouping: Randomly divide the mice into treatment groups (e.g., Vehicle, JZL184 8 mg/kg, JZL184 16 mg/kg).

  • Drug Administration: Begin treatment 24 hours after cell inoculation. Administer JZL184 or vehicle via intraperitoneal injection every 72 hours for 4 weeks.

  • Monitoring: Monitor the animals for signs of toxicity and weight loss throughout the study.

  • Endpoint Analysis: At the end of the study (4 weeks), euthanize the mice and harvest the lungs.

  • Metastasis Quantification: Fix the lungs and count the number of metastatic nodules on the lung surface. Histological analysis can also be performed to confirm the presence of micrometastases.

Protocol 2: Assessment of Anti-Inflammatory and Anti-Allodynic Effects in a Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory and anti-allodynic properties of JZL184 in a mouse model of acute inflammation.

Materials:

  • Animals: Male C57BL/6J mice (20-25 g).

  • Reagents: JZL184, vehicle, λ-carrageenan (1% in sterile saline).

  • Equipment: Plethysmometer or calipers, von Frey filaments, animal housing.

Procedure:

  • Acclimation: Acclimate mice to the testing environment and equipment for several days before the experiment.

  • Baseline Measurements: Measure the baseline paw volume and mechanical withdrawal threshold of the right hind paw.

  • Drug Administration: Administer JZL184 or vehicle (i.p.) at the desired doses (e.g., 4, 16, 40 mg/kg).

  • Induction of Inflammation: 30 minutes after drug administration, inject 50 µL of 1% carrageenan into the plantar surface of the right hind paw.

  • Paw Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

  • Mechanical Allodynia Assessment: Measure the paw withdrawal threshold to von Frey filaments at the same time points.

  • Data Analysis: Calculate the percentage increase in paw volume and the change in paw withdrawal threshold compared to baseline for each group.

Protocol 3: Investigation of Anxiolytic-like Effects in the Elevated Plus Maze (EPM) Test

Objective: To determine the anxiolytic potential of JZL184 in rats.

Materials:

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Reagents: JZL184, vehicle, diazepam (positive control).

  • Equipment: Elevated plus maze, video tracking software.

Procedure:

  • Acclimation: Handle the rats for several days before the test to reduce stress.

  • Drug Administration: Administer JZL184 (e.g., 8 mg/kg, i.p.), vehicle, or diazepam (e.g., 1 mg/kg, i.p.) 30 minutes before the EPM test.

  • EPM Test: Place the rat in the center of the EPM facing an open arm and allow it to explore for 5 minutes. The maze should be set up under conditions of high aversiveness (e.g., bright light) to observe the anxiolytic effect of JZL184.

  • Behavioral Recording: Record the session using a video camera and analyze the following parameters using tracking software:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.

Experimental Workflow

In_Vivo_Study_Workflow General In Vivo Experimental Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase acclimation Animal Acclimation & Handling baseline Baseline Measurements acclimation->baseline randomization Randomization into Groups baseline->randomization drug_admin Drug Administration (JZL184 or Vehicle) randomization->drug_admin model_induction Disease Model Induction (e.g., Tumor Inoculation, Carrageenan) drug_admin->model_induction monitoring Behavioral & Physiological Monitoring model_induction->monitoring endpoint Endpoint Analysis (e.g., Tissue Harvesting) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

General In Vivo Experimental Workflow

References

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "CB-184" did not yield specific results for a chemical compound in the scientific literature. However, our search identified several compounds with similar designations for which in vitro data is available. This document provides detailed application notes for JZL184 and LP-184 , which are likely candidates of interest. We also briefly touch upon CB-5083 , a p97/VCP inhibitor. Researchers should verify the exact identity of their compound of interest.

JZL184: A Monoacylglycerol Lipase (MAGL) Inhibitor

JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL by JZL184 leads to an accumulation of 2-AG, which can then activate cannabinoid receptors, primarily CB1.

Recommended Concentrations for In Vitro Studies

The optimal concentration of JZL184 will vary depending on the cell type, assay duration, and specific endpoint being measured. Below is a summary of concentrations used in various in vitro studies.

Cell LineAssay TypeConcentration RangeIncubation TimeObserved Effect
A549 (Lung Cancer)Invasion Assay1 µmol/L72 hoursTime- and concentration-dependent reduction of cell invasion[1][2]
A549 (Lung Cancer)2-AG QuantificationAppropriate concentration6 hoursSignificant increase in 2-AG levels[1][2]
H358 (Lung Cancer)Invasion Assay1 µmol/L72 hoursAnti-invasive effect[2]
HUVECAngiogenesis Assays0.1 µM48 hours (in cancer cell media)Inhibition of migration and tube formation[3]
Mouse Brain MembranesEnzyme Activity Assay8 nM (IC50) - 10 µMNot specifiedPotent and selective inhibition of MAGL[4]
Experimental Protocols

1. Cell Culture and JZL184 Treatment

  • Cell Lines: A549 and H358 human lung carcinoma cells are commonly used.

  • Culture Conditions: Maintain cells in an appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, in a humidified atmosphere of 5% CO2 at 37°C.

  • JZL184 Preparation: Prepare a stock solution of JZL184 in a suitable solvent, such as DMSO. Further dilute the stock solution in a culture medium to the desired final concentrations immediately before use. A vehicle control (e.g., 0.1% DMSO) should be included in all experiments.

  • Treatment: Replace the existing medium with a medium containing the desired concentration of JZL184 or vehicle control and incubate for the specified duration.

2. In Vitro Invasion Assay (Boyden Chamber Assay)

  • Apparatus: Use Boyden chambers with Matrigel-coated membranes (e.g., 8 µm pore size).

  • Procedure:

    • Seed cells (e.g., A549 or H358) in the upper chamber in a serum-free medium containing JZL184 or vehicle.

    • Fill the lower chamber with a medium containing a chemoattractant, such as FBS.

    • Incubate for a period that allows for cell invasion (e.g., 72 hours).

    • After incubation, remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane with a stain like crystal violet.

    • Quantify the number of invaded cells by microscopy.

3. Quantification of 2-AG Levels by LC-MS

  • Cell Lysis: After treatment with JZL184, wash the cells with ice-cold PBS and lyse them.

  • Lipid Extraction: Perform a lipid extraction from the cell lysates using an appropriate solvent system (e.g., chloroform/methanol).

  • LC-MS Analysis: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 2-AG. Normalize the results to the total protein concentration of the cell lysate.[1]

Signaling Pathway and Experimental Workflow Diagrams

JZL184_Signaling_Pathway JZL184 Signaling Pathway JZL184 JZL184 MAGL MAGL JZL184->MAGL Two_AG 2-AG (2-Arachidonoylglycerol) MAGL->Two_AG Degradation CB1_Receptor CB1 Receptor Two_AG->CB1_Receptor Activates TIMP1 TIMP-1 (Tissue Inhibitor of Metalloproteinase-1) CB1_Receptor->TIMP1 Upregulates Invasion_Metastasis Cell Invasion & Metastasis TIMP1->Invasion_Metastasis

Caption: JZL184 inhibits MAGL, increasing 2-AG levels and activating the CB1 receptor.

Caption: A general workflow for in vitro cell-based assays.

LP-184: A Novel Acylfulvene Prodrug

LP-184 is a small molecule acylfulvene prodrug that is activated by the enzyme prostaglandin reductase 1 (PTGR1), which is often overexpressed in various cancers. The active form of LP-184 is a DNA-damaging agent that induces double-strand breaks, leading to cell cycle arrest and apoptosis, particularly in cells with deficient DNA damage repair (DDR) pathways.[5][6]

Recommended Concentrations for In Vitro Studies

The effective concentration of LP-184 is highly dependent on the cancer cell type and its DNA repair capabilities.

Cell Line/ModelAssay TypeConcentration RangeIncubation TimeObserved Effect
Pancreatic Cancer Cell Lines (Capan-1, CFPAC-1, etc.)Cell Viability Assay15.625 nM - 1 µM4 daysDetermination of IC50 values[7]
Patient-Derived Pancreatic Cancer Xenografts (Ex vivo)Viability and DNA Damage Assay5.5 nM - 36.45 µM5 daysDetermination of IC50 values[7]
DLD1 Colon Cancer (BRCA2 KO)DNA Damage Assay400 nmol/L24 hoursInduction of DNA double-strand breaks[5]
Various HRD Cancer Models (Prostate, Lung, etc.)Cell Viability/Growth InhibitionNanomolar rangeNot specifiedPotent anti-cancer activity[5]
Experimental Protocols

1. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of LP-184 (e.g., seven concentrations from 15.625 nM to 1 µM) in triplicate.

    • Incubate for the desired period (e.g., 4 days).

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence to determine the number of viable cells.

    • Calculate IC50 values from the dose-response curves.[7]

2. DNA Double-Strand Break (DSB) Detection

  • Procedure:

    • Treat cells with LP-184 (e.g., 400 nmol/L) or a vehicle control for a specified time (e.g., 24 hours).

    • Fix and permeabilize the cells.

    • Stain for DSB markers, such as γH2AX (phosphorylated H2AX on Ser139), using immunofluorescence.

    • Counterstain the nuclei with DAPI.

    • Visualize and quantify the γH2AX foci using fluorescence microscopy. An increase in the number of foci per nucleus indicates DNA damage.[5]

Signaling Pathway Diagram

LP184_Signaling_Pathway LP-184 Mechanism of Action LP184_prodrug LP-184 (Prodrug) PTGR1 PTGR1 (Prostaglandin Reductase 1) LP184_prodrug->PTGR1 Metabolized by LP184_active Active Metabolite PTGR1->LP184_active DNA DNA LP184_active->DNA Alkylates DNA_adducts DNA Adducts & Double-Strand Breaks DNA->DNA_adducts DDR DNA Damage Repair (e.g., HR Pathway) DNA_adducts->DDR Triggers Apoptosis Cell Cycle Arrest & Apoptosis DNA_adducts->Apoptosis Leads to DDR->Apoptosis If Deficient

Caption: LP-184 is activated by PTGR1 to induce DNA damage, leading to apoptosis.

CB-5083: A p97/VCP ATPase Inhibitor

CB-5083 is a selective, ATP-competitive inhibitor of the p97/VCP ATPase, which is a critical component of the ubiquitin-proteasome system involved in protein homeostasis.[8][9][10] While specific in vitro concentration ranges for "this compound" were not found, data for the p97 inhibitor CB-5083 suggests that compounds in this class are typically evaluated in the low micromolar to nanomolar range in cell-based assays.[11][12] Researchers working with novel p97 inhibitors would typically perform dose-response studies to determine the IC50 for cell proliferation and assess effects on p97-related pathways, such as the accumulation of ubiquitinated proteins.

References

Application Notes and Protocols for Investigating the Anti-Tumor Effects of CB-184

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for characterizing the anti-tumor properties of a novel investigational agent, CB-184. The protocols outlined below detail methodologies for both in vitro and in vivo evaluation of this compound's effects on tumor growth, drawing from established cancer drug discovery and development practices.[1][2]

1. Introduction to this compound

For the purpose of this experimental design, this compound is a hypothetical novel, potent, and selective small molecule inhibitor of the AAA+ ATPase p97/VCP. p97/VCP is a critical regulator of protein homeostasis, playing a key role in the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).[3][4][5][6] In cancer cells, which often exhibit high rates of protein synthesis and are reliant on functional protein quality control pathways, inhibition of p97/VCP can lead to an accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptotic cell death.[4][5][6] This makes p97/VCP an attractive target for cancer therapy.[3][4] The following protocols are designed to rigorously evaluate the anti-tumor efficacy of this compound.

2. Proposed Signaling Pathway for this compound Action

The following diagram illustrates the proposed mechanism of action for this compound as a p97/VCP inhibitor.

cluster_0 Cellular Stress cluster_1 p97/VCP Mediated Protein Processing cluster_2 Cellular Outcomes Ubiquitinated\nProteins Ubiquitinated Proteins p97 p97/VCP Ubiquitinated\nProteins->p97 Recognized by p97 co-factors ER Stress / UPR ER Stress / UPR Ubiquitinated\nProteins->ER Stress / UPR Accumulation leads to Proteasome Proteasome p97->Proteasome Delivers substrates p97->ER Stress / UPR Protein Degradation Protein Degradation Proteasome->Protein Degradation Apoptosis Apoptosis ER Stress / UPR->Apoptosis Prolonged stress induces CB184 This compound CB184->p97 Inhibition

Caption: Proposed signaling pathway of this compound.

3. In Vitro Efficacy Studies

A variety of in vitro assays should be conducted to determine the anti-cancer activity of this compound across a panel of relevant cancer cell lines.[1][7]

3.1. Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effects of this compound on cancer cell proliferation and survival.[8][9]

Experimental Protocol: MTT/MTS Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Signal Measurement: For MTT, add solubilization solution. For MTS, the product is soluble. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

3.2. Apoptosis Assays

To confirm that this compound induces apoptotic cell death, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is recommended.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24, 48, and 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3.3. Western Blot Analysis

Western blotting can be used to investigate the molecular mechanism of this compound by examining the expression and modification of key proteins in the p97/VCP pathway and downstream apoptosis signaling.

Experimental Protocol: Western Blotting

  • Protein Extraction: Lyse this compound-treated and control cells and quantify protein concentration.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p97, ubiquitin, CHOP (a marker of ER stress), cleaved caspase-3 (a marker of apoptosis), and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

Table 1: Summary of In Vitro Data for this compound

Cell LineIC50 (µM)Apoptosis (% at IC50)Fold Increase in CHOP ExpressionFold Increase in Cleaved Caspase-3
Cancer Type A
Cell Line 1
Cell Line 2
Cancer Type B
Cell Line 3
Cell Line 4

4. In Vivo Efficacy Studies

To evaluate the anti-tumor activity of this compound in a living organism, a xenograft tumor model is recommended.[10][11][12]

4.1. Experimental Workflow for In Vivo Studies

The following diagram outlines the workflow for conducting in vivo xenograft studies.

cluster_workflow In Vivo Xenograft Workflow A Cell Culture & Expansion C Tumor Cell Implantation A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization & Grouping D->E F This compound Treatment E->F G Tumor Volume & Body Weight Measurement F->G G->F Repeated Cycles H Endpoint: Tumor Excision & Analysis G->H

Caption: Workflow for in vivo xenograft studies.

4.2. Xenograft Tumor Model Protocol

Experimental Protocol: Subcutaneous Xenograft Model

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.[12][13] Allow for at least one week of acclimatization.[10]

  • Cell Preparation: Harvest cancer cells that have shown sensitivity to this compound in vitro during their exponential growth phase. Resuspend cells in a sterile, serum-free medium or PBS, potentially with an extracellular matrix gel like Matrigel to improve tumor take rate.[10][14]

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[10]

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: V = 0.5 x Length x Width^2.[12][13]

  • Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Drug Administration: Administer this compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.

  • Monitoring: Monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.

  • Study Endpoint: Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period. Excise tumors for weighing and further analysis (e.g., histology, western blotting).

Table 2: Summary of In Vivo Efficacy Data for this compound

Treatment GroupNumber of Animals (n)Average Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle ControlN/A
This compound (Low Dose)
This compound (High Dose)
Positive Control

5. Data Analysis and Interpretation

All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance between treatment groups should be determined using appropriate statistical tests, such as a t-test or ANOVA. A p-value of <0.05 is typically considered statistically significant.

This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound's anti-tumor effects. The successful execution of these protocols will generate critical data on the efficacy and mechanism of action of this compound, guiding further development of this promising therapeutic agent.

References

Techniques for Assessing Drug-Induced Cytotoxicity: Application Notes for JZL184 and LP-184

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cytotoxicity is a cornerstone of drug discovery and development, providing critical insights into a compound's therapeutic potential and safety profile. This document provides detailed application notes and experimental protocols for evaluating the cytotoxic effects of two distinct anti-cancer compounds: JZL184, a monoacylglycerol lipase (MAGL) inhibitor that modulates the endocannabinoid system, and LP-184, a novel acylfulvene prodrug that induces DNA damage.

Given the distinct mechanisms of action of these compounds, the following sections are divided to address each molecule individually, providing tailored methodologies and pathway diagrams to guide researchers in their cytotoxicity studies.

Part 1: Assessing JZL184-Induced Cytotoxicity and Anti-Invasive Effects

JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] By inhibiting MAGL, JZL184 leads to an accumulation of 2-AG, which can then activate cannabinoid receptors, primarily CB1.[1][2][4] This modulation of the endocannabinoid system has been shown to inhibit cancer cell invasion and metastasis.[1][2][3]

Mechanism of Action Overview

JZL184's anti-cancer effects are largely attributed to its ability to increase endogenous 2-AG levels. This leads to the activation of the CB1 receptor, which in turn can trigger downstream signaling cascades that inhibit cancer cell invasion and metastasis.[1][2] One identified mechanism involves the upregulation of the tissue inhibitor of metalloproteinase-1 (TIMP-1), which plays a crucial role in suppressing the degradation of the extracellular matrix, a key step in cancer cell invasion.[1][2]

JZL184_Signaling_Pathway JZL184 JZL184 MAGL MAGL (Monoacylglycerol Lipase) JZL184->MAGL Inhibits Two_AG 2-AG (2-Arachidonoylglycerol) MAGL->Two_AG Degrades CB1R CB1 Receptor Two_AG->CB1R Activates Signaling_Cascade Downstream Signaling Cascade CB1R->Signaling_Cascade Initiates TIMP1 TIMP-1 Upregulation Signaling_Cascade->TIMP1 Invasion_Metastasis Inhibition of Invasion & Metastasis TIMP1->Invasion_Metastasis

Experimental Protocols for Assessing JZL184 Effects

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]

  • Materials:

    • Selected cancer cell line (e.g., A549 lung cancer cells)

    • Complete cell culture medium

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • JZL184 (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (5 mg/mL in PBS, filter-sterilized)

    • MTT solvent (e.g., 0.01 M HCl in isopropanol or acidified SDS solution)

    • 96-well flat-bottom plates

    • Multichannel pipette

    • Microplate reader

  • Protocol:

    • Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of JZL184 in culture medium. Remove the old medium from the wells and add 100 µL of the JZL184 dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve JZL184).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[6]

    • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[6]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

  • Materials:

    • Boyden chambers with Matrigel-coated inserts (8 µm pore size)

    • Cancer cells

    • Serum-free medium

    • Complete medium (as a chemoattractant)

    • JZL184

    • Cotton swabs

    • Staining solution (e.g., crystal violet)

    • Microscope

  • Protocol:

    • Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

    • Assay Setup: Add 500 µL of complete medium to the lower chamber of the Boyden apparatus.

    • Cell Seeding: Add 200 µL of the cell suspension to the upper chamber (the Matrigel-coated insert). Add JZL184 at various concentrations to the upper chamber.

    • Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

    • Removal of Non-Invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the insert with a cotton swab.

    • Fixation and Staining: Fix the invasive cells on the lower surface of the insert with methanol and stain with crystal violet.

    • Cell Counting: Count the number of stained, invaded cells in several random fields under a microscope.

    • Data Analysis: Compare the number of invaded cells in the JZL184-treated wells to the vehicle control.

Data Presentation

Table 1: Hypothetical Cytotoxic and Anti-Invasive Activity of JZL184 on A549 Lung Cancer Cells

Concentration (µM)Cell Viability (% of Control) after 72hInvaded Cells (Normalized to Control)
0 (Vehicle)100 ± 5.21.00 ± 0.12
198 ± 4.80.85 ± 0.10
595 ± 6.10.62 ± 0.09
1092 ± 5.50.41 ± 0.07
2088 ± 7.30.25 ± 0.05

Data are presented as mean ± standard deviation and are for illustrative purposes only.

JZL184_Workflow cluster_viability Cell Viability (MTT Assay) cluster_invasion Cell Invasion (Boyden Chamber) Cell_Seeding_MTT Seed Cells Treatment_MTT Treat with JZL184 Cell_Seeding_MTT->Treatment_MTT Incubation_MTT Incubate 72h Treatment_MTT->Incubation_MTT MTT_Addition Add MTT Reagent Incubation_MTT->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Absorbance_MTT Measure Absorbance Solubilization->Absorbance_MTT Cell_Prep_Invasion Prepare Cell Suspension Assay_Setup Setup Boyden Chamber (with Matrigel) Cell_Prep_Invasion->Assay_Setup Treatment_Invasion Add Cells & JZL184 Assay_Setup->Treatment_Invasion Incubation_Invasion Incubate 24-48h Treatment_Invasion->Incubation_Invasion Staining Fix & Stain Invaded Cells Incubation_Invasion->Staining Counting Count Invaded Cells Staining->Counting

Part 2: Assessing LP-184-Induced Cytotoxicity

LP-184 is a novel acylfulvene prodrug that acts as a DNA-damaging agent.[8][9][10] Its cytotoxicity is dependent on its activation by the enzyme prostaglandin reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[8][9][10] Once activated, LP-184 causes DNA double-strand breaks, leading to cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in DNA damage repair (DDR) pathways.[8][9]

Mechanism of Action Overview

LP-184 is a prodrug that requires bioactivation by PTGR1. This enzymatic conversion generates a highly reactive intermediate that alkylates DNA, forming adducts and leading to double-strand breaks. In cells with proficient DNA repair mechanisms, this damage may be repaired. However, in tumors with deficiencies in DDR pathways (e.g., mutations in BRCA1, BRCA2, ATM), the accumulation of DNA damage triggers apoptosis.[9]

LP184_Signaling_Pathway LP184_prodrug LP-184 (Prodrug) PTGR1 PTGR1 (Prostaglandin Reductase 1) LP184_prodrug->PTGR1 Activated by Active_LP184 Activated LP-184 PTGR1->Active_LP184 DNA DNA Active_LP184->DNA Alkylates DNA_damage DNA Double-Strand Breaks DNA->DNA_damage DDR_proficient Proficient DDR DNA_damage->DDR_proficient DDR_deficient Deficient DDR DNA_damage->DDR_deficient Repair DNA Repair DDR_proficient->Repair Apoptosis Apoptosis DDR_deficient->Apoptosis Cell_Survival Cell Survival Repair->Cell_Survival

Experimental Protocols for Assessing LP-184 Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[11]

  • Materials:

    • Cancer cell lines (with known DDR status, e.g., wild-type and BRCA2-deficient)

    • Complete cell culture medium

    • LP-184

    • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

    • 96-well flat-bottom plates

    • Multichannel pipette

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

    • Compound Treatment: Treat cells with serial dilutions of LP-184 and a vehicle control.

    • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

    • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a specific volume of the cell-free supernatant (typically 50 µL) to a new 96-well plate.[6]

    • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.[6]

    • Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[6]

    • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which normalizes the sample absorbance to the spontaneous and maximum LDH release controls.

Western blotting can be used to detect the induction of DNA damage (γH2AX) and apoptosis (cleaved PARP, cleaved Caspase-3).

  • Materials:

    • Treated cell lysates

    • Protein electrophoresis equipment (gels, running buffer, transfer system)

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

    • Electrophoresis: Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane and add the chemiluminescent substrate.

    • Imaging: Visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation

Table 2: Hypothetical Cytotoxicity of LP-184 in DDR-Proficient and DDR-Deficient Cancer Cells

Cell LineDDR StatusLP-184 IC₅₀ (nM)
DLD-1 WTProficient850
DLD-1 BRCA2-/-Deficient70
OVCAR-8Proficient1200
PANC-1Deficient (PALB2)95

IC₅₀ values are for illustrative purposes only and represent the concentration of LP-184 required to inhibit cell growth by 50%.

LP184_Workflow cluster_cytotoxicity Cytotoxicity (LDH Assay) cluster_western Mechanism (Western Blot) Cell_Seeding_LDH Seed Cells Treatment_LDH Treat with LP-184 Cell_Seeding_LDH->Treatment_LDH Incubation_LDH Incubate 24-72h Treatment_LDH->Incubation_LDH Collect_Supernatant Collect Supernatant Incubation_LDH->Collect_Supernatant LDH_Reaction Perform LDH Reaction Collect_Supernatant->LDH_Reaction Absorbance_LDH Measure Absorbance LDH_Reaction->Absorbance_LDH Cell_Lysis Lyse Treated Cells SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Antibody_Probing Probe with Antibodies (γH2AX, c-PARP) Transfer->Antibody_Probing Detection Chemiluminescent Detection Antibody_Probing->Detection Analysis Analyze Protein Levels Detection->Analysis

References

Troubleshooting & Optimization

troubleshooting CB-184 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CB-184

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experimentation with this compound.

Compound Information: this compound, also known as (+)-1R,5R-(E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a potent and highly selective sigma-2 (σ2) receptor ligand.[1] Like many complex organic small molecules developed for specific biological targets, this compound is predicted to be a hydrophobic compound with inherently low solubility in aqueous solutions. This property can present significant challenges for in vitro and in vivo experimental setups.

This guide provides general strategies for handling hydrophobic compounds where specific solubility data is not widely published.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of this compound?

A1: While specific experimental solubility data for this compound is not publicly available, its complex, multi-ring structure suggests it is a hydrophobic compound. Therefore, it is expected to have very poor solubility in water and neutral aqueous buffers (e.g., PBS, TRIS). It is recommended to begin solubility testing in organic solvents.[2]

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: For hydrophobic compounds like this compound, the standard approach is to first prepare a high-concentration stock solution in an anhydrous organic solvent in which it is freely soluble.[2][3] The most common choice is dimethyl sulfoxide (DMSO). Other potential solvents include ethanol, dimethylformamide (DMF), or acetone. Always use fresh, high-purity, anhydrous solvents, as absorbed moisture can negatively impact solubility.[3]

Q3: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer. What should I do?

A3: This is the most common issue encountered with hydrophobic compounds and is known as "crashing out." It occurs because the solvent environment changes drastically from organic to aqueous, and the compound's solubility limit in the final buffer is exceeded.[3][4] Please refer to the detailed troubleshooting guide and protocols below for step-by-step solutions.

Q4: Can I heat or sonicate the solution to dissolve my this compound?

A4: Gentle warming and brief sonication can help dissolve the compound and break up small aggregates.[3] However, caution is advised as excessive heat may degrade the compound. It is critical to assess the thermal stability of this compound before applying heat. If you warm the solution, allow it to cool to room temperature slowly to prevent rapid re-precipitation.[2]

Q5: How can I minimize the final concentration of organic solvent in my experiment?

A5: It is crucial to keep the final concentration of organic solvents like DMSO to a minimum, typically below 0.5% (v/v) for most cell-based assays, to avoid solvent-induced toxicity or off-target effects.[3] This can be achieved by preparing a high-concentration stock solution and performing serial dilutions. If solubility issues persist at low solvent concentrations, consider using formulation aids as described in the protocols below.

Solubility Data & Experimental Planning

Since specific quantitative data for this compound is not available, researchers should perform their own solubility tests. The table below provides a template for recording your experimental findings. For reference, typical solubility values for other research compounds are included.

Table 1: Solubility Profile Template for this compound

Solvent/Buffer SystemTarget ConcentrationTemperature (°C)Observations (Clear, Precipitate, Cloudy)Max Soluble Conc. (Experimental)
Organic Solvents
DMSO10 mM, 50 mM, 100 mM25
Ethanol (100%)10 mM, 50 mM, 100 mM25
Aqueous Buffers
Water1 µM, 10 µM, 100 µM25
PBS, pH 7.41 µM, 10 µM, 100 µM25
Co-Solvent Systems
PBS + 0.5% DMSO10 µM, 50 µM, 100 µM25
PBS + 1% DMSO10 µM, 50 µM, 100 µM25
PBS + 5% Ethanol10 µM, 50 µM, 100 µM25
Formulation Aids
PBS + 0.1% Tween® 8010 µM, 50 µM, 100 µM25
PBS + 1% BSA10 µM, 50 µM, 100 µM25

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard method for preparing a stock solution of a hydrophobic compound like this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-100 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief, gentle sonication in a water bath can be used if dissolution is slow.

  • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution (Troubleshooting Steps Included)

This protocol details how to dilute the organic stock solution into your final aqueous buffer and provides integrated troubleshooting steps.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile aqueous experimental buffer (e.g., PBS, DMEM, HBSS)

  • Vortex mixer

  • Optional: Co-solvents (Ethanol, PEG-400), Surfactants (Tween® 80, Pluronic® F-68), Carrier proteins (BSA)

Procedure:

  • Warm the experimental aqueous buffer to the desired final temperature (e.g., 25°C or 37°C).

  • While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise and slowly. This rapid dispersion is critical to prevent localized high concentrations that lead to precipitation.[3]

  • Continue vortexing for an additional 30-60 seconds after adding the stock.

  • Troubleshooting Checkpoint 1: Observe the Solution.

    • If the solution is clear: Proceed with your experiment.

    • If the solution is cloudy, hazy, or has visible precipitate: The compound has likely crashed out of solution. Proceed to the troubleshooting steps below.

Troubleshooting Steps:

  • Option A: Reduce Final Concentration: Your target concentration may be above the solubility limit in the final buffer. Repeat the procedure with a lower final concentration of this compound.

  • Option B: Modify the Buffer (Formulation Aids):

    • Surfactants: Prepare the aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.1% Tween® 80 or 0.05% Pluronic® F-68) before adding the this compound stock. Surfactants can form micelles that encapsulate hydrophobic compounds.[2][4]

    • Co-solvents: Increase the solvent strength of the final buffer by including a co-solvent. Prepare the buffer with 1-5% ethanol or polyethylene glycol (PEG). Note that co-solvents may affect your experimental system.[2][4]

    • Carrier Proteins: For cell culture media, the presence of serum (like FBS) often helps maintain solubility. If using serum-free media, consider adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1-1% to the buffer.

  • Option C: Adjust pH: If this compound has ionizable functional groups, its solubility may be pH-dependent. Test the solubility in buffers with slightly different pH values (e.g., pH 6.5, 7.0, 7.5) to find an optimal range.

Visual Troubleshooting Guides

The following diagrams illustrate the decision-making process for troubleshooting solubility issues.

G start Prepare Aqueous Working Solution (Add stock to vortexing buffer) check Is the final solution clear? start->check success Solution is ready. Proceed with experiment. check->success  Yes precipitate Precipitation or Cloudiness Observed check->precipitate No ts_header Troubleshooting Options reduce_conc 1. Reduce Final Concentration precipitate->reduce_conc Try first add_surfactant 2. Add Surfactant (e.g., 0.1% Tween-80) precipitate->add_surfactant add_cosolvent 3. Add Co-Solvent (e.g., 1-5% Ethanol) precipitate->add_cosolvent adjust_ph 4. Adjust Buffer pH precipitate->adjust_ph

Caption: Troubleshooting workflow for this compound precipitation in aqueous buffer.

G start Goal: Prepare Soluble this compound in Aqueous Buffer stock Prepare High-Concentration Stock (e.g., 50 mM in 100% DMSO) start->stock check_assay Is your assay sensitive to solvents/additives? stock->check_assay path_simple Path A: Standard Dilution check_assay->path_simple No path_formulate Path B: Formulation check_assay->path_formulate Yes simple_dilution Dilute stock into buffer. Keep DMSO < 0.5%. path_simple->simple_dilution formulate Use additives in buffer: - Surfactants (Tween®) - Co-solvents (Ethanol) - Carrier Proteins (BSA) path_formulate->formulate

Caption: Decision pathway for selecting a solubilization strategy for this compound.

References

Technical Support Center: CB-184 Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the novel small molecule inhibitor, CB-184, in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in aqueous experimental buffers?

A1: The stability of a small molecule like this compound in experimental buffers can be influenced by several factors. The most common include:

  • pH: The acidity or alkalinity of the buffer can lead to hydrolysis of susceptible functional groups within the this compound molecule.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light Exposure: Photoreactive functional groups within this compound may degrade upon exposure to certain wavelengths of light.

  • Oxidation: Dissolved oxygen or other oxidizing agents present in the buffer can lead to oxidative degradation of the molecule.

  • Buffer Components: Certain buffer components, such as phosphates or metal ions, can catalyze degradation reactions.[1] It is crucial to select buffers that are compatible with your small molecule.

Q2: How can I determine the optimal pH for my experimental buffer to ensure this compound stability?

A2: To determine the optimal pH for this compound stability, a pH stability study should be performed. This involves incubating this compound in a series of buffers with varying pH values over a specific time course. The concentration of intact this compound is then measured at different time points using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). The pH at which the least degradation is observed is considered optimal.

Q3: Are there any specific buffer systems that are generally recommended for stabilizing small molecule inhibitors?

A3: While the ideal buffer is compound-specific, "Good's buffers," such as HEPES and PIPES, are often a good starting point as they are designed to be biologically inert.[2] It is advisable to avoid buffers containing components that may react with your compound. For instance, phosphate buffers can sometimes interact with small molecules.[1] A universal buffer composed of multiple buffering agents can also be considered to maintain a stable pH over a wide range.[1]

Q4: What is the recommended storage temperature for this compound stock solutions and experimental buffers containing this compound?

A4: In the absence of specific data, it is recommended to store stock solutions of this compound at -20°C or -80°C in an appropriate solvent like DMSO. For experimental buffers containing this compound, it is best to prepare them fresh before each experiment. If short-term storage is necessary, keeping the buffer on ice and protected from light is a prudent measure. A formal temperature stability study is recommended to establish optimal storage conditions.

Q5: How can I minimize the risk of oxidative degradation of this compound?

A5: To minimize oxidative degradation, you can de-gas your buffers by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen. Additionally, adding antioxidants such as ascorbic acid or dithiothreitol (DTT) to the buffer can help protect this compound from oxidation. However, the compatibility of these additives with your experimental system must be verified.

Troubleshooting Guides

Problem: I am observing a progressive loss of this compound activity in my multi-day cellular assay.

Possible Cause & Solution:

Possible CauseRecommended Troubleshooting Steps
pH shift in culture medium Monitor the pH of your cell culture medium over the course of the experiment. Phenol red in the medium can serve as a visual indicator. If a significant pH change is observed, consider using a more strongly buffered medium or replenishing the medium more frequently.
Degradation at 37°C This compound may not be stable at 37°C for extended periods. Perform a time-course stability study at 37°C in your cell culture medium. If degradation is confirmed, you may need to add fresh this compound to the culture at regular intervals.
Adsorption to plasticware Hydrophobic compounds can adsorb to the surface of plastic plates and tubes, reducing the effective concentration. Consider using low-adhesion plasticware or adding a small percentage of a non-ionic surfactant like Tween 20 (e.g., 0.01%) to your buffer to prevent this.[3]
Metabolic degradation by cells The cells in your assay may be metabolizing this compound. To test this, incubate this compound in conditioned medium (medium in which cells have been grown and then removed) and compare its stability to that in fresh medium. If metabolic degradation is suspected, you may need to consider using a higher initial concentration or more frequent dosing.

Problem: My purified this compound shows multiple peaks on HPLC analysis after a short time in my purification buffer.

Possible Cause & Solution:

Possible CauseRecommended Troubleshooting Steps
Buffer-induced degradation The components of your purification buffer may be causing degradation. Test the stability of this compound in each individual component of the buffer to identify the culprit. Consider switching to an alternative buffer system.
Presence of proteases (if this compound is a peptide or similar) If your molecule is susceptible to enzymatic degradation and your experiment involves cell lysates, the presence of proteases could be an issue. Ensure that protease inhibitors are included in your buffers.[4][5]
Light sensitivity If the purification process is conducted under bright light, photodecomposition could be occurring. Protect your samples from light by using amber-colored tubes or covering them with aluminum foil.
Incorrect pH of the buffer Verify the pH of your purification buffer. An incorrect pH could be accelerating degradation.

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 3 to 10 (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-10).

  • Prepare this compound solutions: Add this compound to each buffer to a final concentration of 10 µM.

  • Incubation: Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).

  • Time points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the concentration of intact this compound in each aliquot using a validated HPLC method.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH.

Protocol 2: Assessing the Temperature Stability of this compound

  • Prepare buffer: Prepare the optimal buffer identified from the pH stability study.

  • Prepare this compound solutions: Add this compound to the buffer to a final concentration of 10 µM.

  • Incubation: Incubate the solutions at different temperatures (e.g., 4°C, room temperature, 37°C).

  • Time points: Withdraw aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the concentration of intact this compound in each aliquot by HPLC.

  • Data Analysis: Plot the percentage of remaining this compound against time for each temperature.

Quantitative Data Summary

Table 1: Hypothetical pH Stability of this compound at 37°C

pH% Remaining after 8 hours% Remaining after 24 hours
3.095.285.1
5.098.192.5
7.499.597.8
9.080.365.4

Table 2: Hypothetical Temperature Stability of this compound in PBS (pH 7.4)

Temperature% Remaining after 24 hours% Remaining after 72 hours
4°C99.899.2
Room Temp (22°C)97.590.3
37°C92.178.6

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_buffer Prepare Buffers (Varying pH/Temp) incubate Incubate this compound in Buffers prep_buffer->incubate prep_cb184 Prepare this compound Stock prep_cb184->incubate sample Collect Aliquots at Time Points incubate->sample hplc HPLC Analysis sample->hplc data_analysis Data Analysis & Plotting hplc->data_analysis optimal_cond Determine Optimal Buffer Conditions data_analysis->optimal_cond

Caption: Workflow for assessing this compound stability.

Signaling_Pathway receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response cb184 This compound cb184->kinase_b

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of CB-184

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "CB-184" in the context of a small molecule inhibitor. Therefore, this technical support center provides a generalized framework and best-practice guidelines for researchers working with any novel small molecule inhibitor, hypothetically named this compound, to identify and mitigate potential off-target effects. The protocols and data presented are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor shows the desired effect on my target protein in a biochemical assay, but in cell-based assays, I observe unexpected phenotypes. What could be the cause?

A1: This discrepancy is often an indication of off-target effects. While your compound may be potent against its intended target, it could be interacting with other cellular proteins, leading to unforeseen biological consequences.[1] It is also possible that the cellular environment (e.g., ATP concentration, protein scaffolding) alters the compound's activity or that the observed phenotype is a downstream consequence of on-target inhibition that was not anticipated. A broad assessment of the compound's selectivity is a critical next step.[2]

Q2: What are the initial steps to identify the off-target interactions of this compound?

A2: A systematic approach is recommended. Start with computational methods to predict potential off-target interactions based on the structure of this compound.[3][4] Subsequently, experimental validation is crucial. A broad in vitro kinase selectivity screen (kinome profiling) is a standard approach if your compound is a kinase inhibitor.[2][5] For a more unbiased approach, chemical proteomics methods like affinity purification-mass spectrometry (AP-MS) can identify a wider range of protein binding partners.[6][7][8]

Q3: How can I confirm that the observed cellular phenotype is due to an off-target effect and not the intended on-target inhibition?

A3: Several strategies can help dissect on-target versus off-target effects:

  • Use a structurally unrelated inhibitor: Test a different inhibitor that targets the same protein but has a distinct chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[1]

  • Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target protein. If the resulting phenotype mimics the effect of this compound, it supports an on-target mechanism.[2]

  • Rescue experiments: Overexpress a drug-resistant mutant of the intended target. If this reverses the effect of this compound, it confirms on-target activity.[2]

Q4: My kinome scan revealed several off-target kinases for this compound. How do I know which ones are biologically relevant?

A4: Not all off-target interactions identified in biochemical assays translate to a biological effect in cells. To determine the relevance of the off-target kinases, you should:

  • Compare IC50 values: Prioritize off-target kinases that are inhibited by this compound at concentrations comparable to or lower than the on-target IC50 and the concentrations used in your cellular assays.

  • Assess cellular target engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to the off-target kinase in intact cells.[9][10][11]

  • Investigate downstream signaling: Analyze the signaling pathways of the high-priority off-target kinases to see if their inhibition could explain the observed cellular phenotype.

Q5: What strategies can I employ to mitigate the off-target effects of this compound?

A5: Mitigating off-target effects can be approached from two main angles:

  • Medicinal Chemistry: If you are in the drug development process, medicinal chemists can modify the structure of this compound to improve its selectivity. This involves iterative structure-activity relationship (SAR) studies to design new analogs with reduced affinity for the off-target proteins while maintaining on-target potency.

  • Experimental Design: In a research setting, you can minimize the impact of off-target effects by:

    • Using the lowest effective concentration of this compound.

    • Employing control compounds with known off-target profiles.

    • Validating findings with genetic approaches (e.g., CRISPR, siRNA) that are highly specific to the intended target.[2]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High toxicity in cell culture at low concentrations of this compound. Potent off-target inhibition of a protein essential for cell viability.1. Perform a broad kinase selectivity profile to identify off-target interactions. 2. Investigate the biological functions of the identified off-target kinases. 3. Use a structurally unrelated inhibitor for the primary target to see if the toxicity is recapitulated.
Inconsistent results between different cell lines. Cell-line specific expression of off-target proteins.1. Perform proteomic analysis on the different cell lines to compare the expression levels of the intended target and potential off-target proteins. 2. Validate off-target engagement in each cell line using CETSA.
Phenotype does not match genetic knockdown of the target. The phenotype is likely driven by an off-target effect.1. Identify potential off-targets using kinome profiling or chemical proteomics. 2. Perform genetic knockdown of the high-priority off-targets to see if the phenotype is reproduced.

Quantitative Data Summary

Table 1: Illustrative Kinase Selectivity Profile for this compound

Kinase% Inhibition @ 1 µM this compoundIC50 (nM)
On-Target Kinase A 98% 15
Off-Target Kinase X92%50
Off-Target Kinase Y75%250
Off-Target Kinase Z45%>1000

Table 2: Illustrative Cellular Potency of this compound

AssayCell LineEC50 (nM)
On-Target Pathway Inhibition Cell Line A 100
Cell ViabilityCell Line A800
Apoptosis InductionCell Line B500

Experimental Protocols

Protocol 1: Kinome Profiling

This protocol provides a general workflow for assessing the selectivity of an inhibitor across a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For a multi-concentration screen, create a serial dilution series.

  • Reaction Setup: In a multi-well plate, combine each kinase from the panel with its specific substrate and assay buffer.

  • Inhibitor Addition: Add the diluted this compound or DMSO control to the appropriate wells.

  • ATP Addition: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or by capturing the phosphorylated substrate on a filter plate followed by detection with a phospho-specific antibody or radioactivity.[12]

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations and determine the IC50 values for any significantly inhibited kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the binding of a compound to its target in a cellular environment.[9][10][13]

  • Cell Treatment: Culture cells to a suitable density and treat them with either this compound or a vehicle control (e.g., DMSO) for a specific duration (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Western Blot:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration and normalize all samples.

    • Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

cluster_workflow Experimental Workflow for Off-Target Identification start Hypothesis: Unexpected Phenotype Observed comp_screen Computational Screening (Predict Potential Off-Targets) start->comp_screen biochem_screen Biochemical Screening (Kinome Profiling, Proteomics) comp_screen->biochem_screen prioritize Prioritize Hits (Based on Potency and Relevance) biochem_screen->prioritize cetsa Cellular Target Engagement (CETSA) prioritize->cetsa genetic_validation Genetic Validation (siRNA, CRISPR) cetsa->genetic_validation phenotype_match Phenotype Match? genetic_validation->phenotype_match conclusion_off Conclusion: Phenotype is Off-Target phenotype_match->conclusion_off Yes conclusion_on Conclusion: Phenotype is On-Target phenotype_match->conclusion_on No

Caption: Workflow for identifying and validating off-target effects.

cluster_pathway Hypothetical Signaling Pathway for this compound CB184 This compound TargetA On-Target Kinase A CB184->TargetA Inhibits OffTargetX Off-Target Kinase X CB184->OffTargetX Inhibits SubstrateA Substrate A TargetA->SubstrateA Phosphorylates PathwayA Downstream Pathway A SubstrateA->PathwayA PhenotypeA Desired Cellular Phenotype PathwayA->PhenotypeA SubstrateX Substrate X OffTargetX->SubstrateX Phosphorylates PathwayX Downstream Pathway X SubstrateX->PathwayX PhenotypeX Undesired Cellular Phenotype PathwayX->PhenotypeX

Caption: On-target vs. potential off-target signaling pathways.

cluster_troubleshooting Troubleshooting Logic for Unexpected Results start Unexpected Result with this compound q1 Does the phenotype match target knockdown (siRNA/CRISPR)? start->q1 a1_yes Likely On-Target Effect. Investigate downstream signaling. q1->a1_yes Yes a1_no Likely Off-Target Effect. q1->a1_no No q2 Identify off-targets (e.g., Kinome Scan). a1_no->q2 q3 Does knockdown of an off-target reproduce the phenotype? q2->q3 a3_yes Off-Target Confirmed. Consider compound redesign or use alternative tools. q3->a3_yes Yes a3_no Complex polypharmacology or novel mechanism. Further investigation needed. q3->a3_no No

Caption: Decision tree for troubleshooting unexpected phenotypes.

References

Technical Support Center: Optimizing CB-184 Incubation Time for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound commonly referred to in recent literature as JZL184, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), will be addressed as CB-184 in this document for consistency with the user's query.

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing experimental conditions for this compound to achieve maximum efficacy. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. By inhibiting MAGL, this compound leads to an accumulation of 2-AG in tissues[2][3]. This elevated 2-AG level enhances the activation of cannabinoid receptors, primarily CB1 and CB2, initiating downstream signaling cascades[4][5].

Q2: What is a typical starting point for incubation time when using this compound in cell-based assays?

A2: The optimal incubation time for this compound is highly dependent on the experimental endpoint. For direct assessment of MAGL inhibition and subsequent increase in 2-AG levels, shorter incubation times of around 6 hours have been shown to be effective[6][7]. However, to observe downstream cellular effects such as changes in protein expression (e.g., TIMP-1), cell invasion, or viability, longer incubation periods of 48 to 72 hours are typically required[6][8].

Q3: How does the concentration of this compound affect the optimal incubation time?

A3: Higher concentrations of this compound will generally produce a more rapid and robust effect, which might allow for shorter incubation times. Conversely, lower, more physiologically relevant concentrations may require longer incubation periods to observe a significant effect. It is crucial to perform a dose-response experiment for each cell line and endpoint to determine the optimal concentration[6][8].

Q4: Should the cell culture medium be changed during a long incubation with this compound?

A4: For incubation times extending beyond 48 hours, it is advisable to consider a medium change. This helps to replenish essential nutrients for the cells and maintain a consistent concentration of this compound, which may degrade over time. If a medium change is performed, fresh this compound should be added to the new medium at the desired concentration.

Data Presentation

Table 1: Summary of this compound Incubation Times for Various Experimental Endpoints

Experimental EndpointCell LineConcentration RangeIncubation TimeReference(s)
Increased 2-AG LevelsA5491-10 µM6 hours[6][7]
Inhibition of Cell InvasionA5491-10 µM72 hours[6][8]
Inhibition of Cell MigrationA54910 µM24-72 hours[6]
Increased TIMP-1 ExpressionA549, H358, H4601-10 µM72 hours[6][8][9]
Cell Viability Assay (WST-1)A5491-10 µM72 hours[8]
BrdU Incorporation AssayA549Various48 hours[6]

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal Incubation Time in a Cell Viability Assay

This protocol outlines a method to determine the optimal incubation time of this compound for assessing its effect on cell viability using an MTS or WST-1 assay.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • This compound Treatment: Prepare a working concentration of this compound in a complete culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the this compound-treated wells.

  • Incubation: Replace the medium in the wells with the this compound-containing medium or the vehicle control. Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72 hours). Use a separate plate for each time point to avoid disturbing the cells.

  • Cell Viability Assay (MTS/WST-1): At the end of each incubation period, add 20 µL of MTS or WST-1 reagent to each well[10][11]. Incubate the plate for 1-4 hours at 37°C[10][11].

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader[11].

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Plot cell viability against the incubation time for the this compound treated and vehicle control groups. The optimal incubation time will be the point at which a significant and desired effect is observed.

Protocol 2: Western Blot for TIMP-1 Expression

This protocol describes how to assess the effect of this compound on the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1).

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for the optimized incubation time (e.g., 72 hours)[6][9].

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against TIMP-1 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the TIMP-1 signal to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

CB184_Signaling_Pathway CB184 This compound MAGL MAGL CB184->MAGL Inhibition Two_AG 2-AG (2-Arachidonoylglycerol) MAGL->Two_AG Degradation CB1_R CB1 Receptor Two_AG->CB1_R Activation Signaling_Cascade Downstream Signaling Cascade (e.g., ERK activation) CB1_R->Signaling_Cascade TIMP1 TIMP-1 (Tissue Inhibitor of Metalloproteinase-1) Signaling_Cascade->TIMP1 Upregulation Anti_Invasive Anti-Invasive Effects TIMP1->Anti_Invasive Inhibition of MMPs

Caption: this compound signaling pathway leading to anti-invasive effects.

Experimental_Workflow_Optimization cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course DR1 Seed Cells DR2 Treat with this compound (Concentration Gradient) DR1->DR2 DR3 Fixed Incubation Time (e.g., 48h) DR2->DR3 DR4 Measure Endpoint (e.g., Viability) DR3->DR4 DR5 Determine EC50 DR4->DR5 TC2 Treat with this compound (Fixed Concentration, e.g., EC50) DR5->TC2 Inform Concentration TC1 Seed Cells TC1->TC2 TC3 Varying Incubation Times (e.g., 6, 12, 24, 48, 72h) TC2->TC3 TC4 Measure Endpoint TC3->TC4 TC5 Determine Optimal Time TC4->TC5

Caption: Workflow for optimizing this compound concentration and incubation time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No significant effect of this compound observed. 1. Incubation time is too short: The chosen endpoint may require a longer duration to manifest. 2. This compound concentration is too low: The concentration may be insufficient to elicit a response in the specific cell line. 3. Cell line is resistant: The target pathway may not be active or critical in the chosen cell line. 4. Degradation of this compound: The compound may not be stable in the culture medium for the duration of the experiment.1. Perform a time-course experiment to assess the effect at later time points (e.g., up to 72 hours)[6]. 2. Conduct a dose-response experiment to identify a more effective concentration range[6]. 3. Verify the expression of MAGL and CB1 receptors in your cell line. Consider using a different cell line known to be sensitive. 4. For long-term incubations, consider replenishing the medium with fresh this compound every 24-48 hours.
High variability between replicate experiments. 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to different responses. 2. Pipetting errors: Inaccurate pipetting of this compound or assay reagents. 3. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or medium to minimize evaporation.
Excessive cell death observed, even at low concentrations. 1. Vehicle (e.g., DMSO) toxicity: The solvent used to dissolve this compound may be toxic to the cells at the concentration used. 2. Off-target effects: At high concentrations, this compound might have off-target effects leading to cytotoxicity[3]. 3. Cell line sensitivity: The chosen cell line may be particularly sensitive to perturbations in the endocannabinoid system.1. Run a vehicle control with the same concentration of the solvent to assess its toxicity. Keep the final DMSO concentration below 0.5%. 2. Lower the concentration of this compound and perform a careful dose-response curve to find a non-toxic effective concentration. 3. Test the compound on a different, potentially more robust, cell line.

References

Technical Support Center: Stability of Small Molecule Inhibitors in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and troubleshooting the stability of small molecule inhibitors, such as CB-184, in cell culture media. Due to the limited publicly available stability data for this compound, this guide offers general principles and protocols applicable to a wide range of experimental compounds, referred to here as "Inhibitor-X."

Frequently Asked Questions (FAQs)

Q1: How should I prepare the stock solution of Inhibitor-X?

A1: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO). Before use, ensure any powdered compound is settled at the bottom of the vial by gentle centrifugation. For quantities of 10 mg or less, the solvent can be added directly to the vial.

Q2: What are the recommended storage conditions for the stock solution?

A2: Stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or lower. For optimal stability, it is best to use freshly prepared solutions or those stored for no longer than one month.[1]

Q3: How can I sterilize the solution of Inhibitor-X for my cell culture experiments?

A3: To maintain the integrity of the compound, sterile filtration using a 0.2 μm microfilter is the recommended method for sterilization.[1] High-temperature or high-pressure methods like autoclaving are not advised as they can lead to degradation.[1]

Q4: What is the typical stability of a small molecule inhibitor in cell culture media?

A4: The stability of small molecules in cell culture media can vary significantly, from hours to several days.[2] Stability is influenced by the compound's chemical structure, the composition and pH of the media, and the presence of serum components.[2][3]

Q5: Why is it crucial to assess the stability of my compound in cell culture media?

Troubleshooting Guide

This guide addresses common issues encountered during the assessment of small molecule stability in cell culture experiments.

IssuePossible CauseSuggested Solution
Rapid degradation of the compound in cell culture medium. The compound may be inherently unstable in aqueous solutions at 37°C. Components in the media (e.g., amino acids, vitamins) may be reacting with the compound. The pH of the media could be affecting stability.[2]Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability. Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[2] Analyze stability in different types of cell culture media to identify potential reactive components.[2]
High variability in stability measurements between replicates. Inconsistent sample handling and processing. Issues with the analytical method (e.g., HPLC-MS). Incomplete solubilization of the compound in the stock solution or media.Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy. Confirm the complete dissolution of the compound in the solvent and media.
Compound disappears from the media, but no degradation products are detected. The compound may be binding to the plastic of the cell culture plates or pipette tips.[2] If cells are present, the compound could be rapidly internalized.Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding. Analyze cell lysates to determine the extent of cellular uptake.
Precipitation of the compound in the cell culture medium. The concentration of the compound exceeds its solubility in the aqueous medium. The final concentration of the organic solvent (e.g., DMSO) is too high. Interaction with media components, such as serum proteins.[4]Determine the solubility of the compound in the specific cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).[1] Prepare working solutions by diluting the stock solution in pre-warmed media and mixing thoroughly.[4]

Experimental Protocols

Protocol 1: Assessment of Small Molecule Stability in Cell Culture Media by HPLC-MS

This protocol provides a general procedure for determining the stability of "Inhibitor-X" in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2]

Materials:

  • Inhibitor-X

  • DMSO (or other suitable solvent)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 24-well cell culture plates

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • C18 reverse-phase HPLC column

  • HPLC-MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of Inhibitor-X in DMSO.

    • Prepare the cell culture medium with and without 10% FBS.

    • Prepare the working solution of Inhibitor-X by diluting the stock solution in the respective media to a final concentration of 10 µM.

  • Experimental Setup:

    • Add 1 mL of the 10 µM Inhibitor-X working solution to triplicate wells of a 24-well plate for each condition (media with and without serum).

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • Collect 100 µL aliquots from each well at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • Immediately process the samples or store them at -80°C until analysis.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.

    • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Analyze the samples by monitoring the parent ion of Inhibitor-X.

  • Data Analysis:

    • Calculate the percentage of Inhibitor-X remaining at each time point relative to the 0-hour time point.

    • Plot the percentage remaining versus time to determine the stability profile and half-life of the compound.

Data Presentation

Table 1: Stability of Inhibitor-X in Cell Culture Media at 37°C

Time (hours)% Remaining (Media without Serum)% Remaining (Media with 10% Serum)
0100100
298.5 ± 1.299.1 ± 0.8
495.2 ± 2.597.8 ± 1.5
888.7 ± 3.194.5 ± 2.2
2465.4 ± 4.585.1 ± 3.8
4840.1 ± 5.270.3 ± 4.1
7222.8 ± 4.855.6 ± 5.5
Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO prep_working Prepare 10 µM Working Solution prep_stock->prep_working prep_media Prepare Media +/- Serum prep_media->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate sample Collect Samples at Time Points (0-72h) incubate->sample process Protein Precipitation & Extraction sample->process hplc HPLC-MS Analysis process->hplc data Calculate % Remaining & Half-life hplc->data

Caption: Workflow for assessing small molecule stability in cell culture media.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ligand This compound sigma2 Sigma-2 Receptor ligand->sigma2 Binds mu_opioid Mu-Opioid Receptor ligand->mu_opioid Binds g_protein G-protein Activation sigma2->g_protein mu_opioid->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription Transcription Factor Activation kinase_cascade->transcription gene_expression Altered Gene Expression transcription->gene_expression

Caption: Hypothetical signaling pathway for a Sigma-2/Mu-Opioid receptor ligand.

References

Technical Support Center: LP-184 High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LP-184 in high-throughput screening (HTS) campaigns. Our goal is to help you identify and resolve common issues to ensure the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of LP-184?

LP-184 is a small molecule prodrug that is activated in tumor cells by the enzyme prostaglandin reductase 1 (PTGR1).[1][2] The activated form of LP-184 induces DNA double-strand breaks, leading to cancer cell death, particularly in tumors with deficiencies in homologous recombination (HR) DNA repair pathways.[1][2]

Q2: What are the key considerations before starting an HTS campaign with LP-184?

Before initiating an HTS campaign with LP-184, it is crucial to:

  • Confirm PTGR1 expression in your cell model: The efficacy of LP-184 is dependent on its activation by PTGR1.[1][2]

  • Assess the DNA damage repair (DDR) status of your cells: Cells deficient in HR pathway genes, such as BRCA2 or ATM, are expected to be more sensitive to LP-184.[1]

  • Establish a robust assay with appropriate controls: This includes positive and negative controls for both the biological target and the detection technology.

  • Determine the optimal concentration range for LP-184: A dose-response curve should be generated to identify the effective concentration range and potential cytotoxicity.

Q3: How can I minimize the risk of false positives in my screen?

False positives can arise from compounds that interfere with the assay technology rather than acting on the biological target.[3] To mitigate this:

  • Perform counter-screens: Test active compounds in assays that use different detection methods.

  • Analyze raw data: For fluorescence-based assays, inspect the individual wavelength reads to identify interfering compounds.[3]

  • Triage data: Use historical screening data to flag and remove frequent hitters or pan-assay interference compounds (PAINS).[3]

Troubleshooting Guide

Issue 1: High Variability in Assay Signal

High variability in your assay signal across a plate or between plates can mask real hits and lead to inconsistent results.

Potential Cause Troubleshooting Step
Inconsistent cell seeding Ensure uniform cell distribution by properly mixing the cell suspension before and during plating. Use automated cell dispensers for better consistency.
Edge effects Avoid using the outer wells of the microplate, or ensure proper humidification during incubation to minimize evaporation.
Reagent instability Prepare fresh reagents daily and perform stability tests on stored reagents.[4] Ensure thorough mixing of all reagents before addition to the assay plate.
Instrument malfunction Perform regular maintenance and calibration of liquid handlers and plate readers.
Issue 2: Low Assay Window (Low Z'-factor)

A low Z'-factor indicates a small separation between your positive and negative controls, making it difficult to identify true hits. A Z' factor between 0.5 and 1.0 is considered excellent.

Potential Cause Troubleshooting Step
Suboptimal reagent concentration Optimize the concentrations of all assay components, including substrates, enzymes, and detection reagents.
Inappropriate incubation times Optimize the incubation time for the enzymatic reaction and the signal detection.
Low signal-to-background ratio Evaluate different detection technologies or reagents that may provide a better signal-to-background ratio.
Cell health issues Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay.
Issue 3: Unexpected Cellular Toxicity

LP-184 is designed to be a cytotoxic agent in cancer cells. However, off-target or excessive toxicity can be a concern.

Potential Cause Troubleshooting Step
High compound concentration Perform a dose-response experiment to determine the optimal, non-toxic concentration for your primary screen.
Off-target effects Profile hits in a panel of secondary assays to confirm their mechanism of action and rule out non-specific cytotoxicity.
Solvent (e.g., DMSO) toxicity Ensure the final concentration of the solvent is consistent across all wells and is below the tolerance level for your cell line.

Experimental Protocols & Methodologies

Cell-Based Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxic effects of LP-184.

  • Cell Seeding: Seed cells in a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of LP-184 or control compounds. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for LP-184.

DNA Double-Strand Break (DSB) Detection Assay

This protocol can be used to confirm the mechanism of action of LP-184.

  • Cell Treatment: Treat cells with LP-184 at a concentration known to induce a biological effect. Include positive (e.g., etoposide) and negative (vehicle) controls.

  • Fixation and Permeabilization: After the desired incubation time, fix and permeabilize the cells.

  • Immunostaining: Incubate the cells with a primary antibody against a DSB marker, such as γH2AX (phosphorylated H2A histone family member X).

  • Secondary Antibody Staining: Add a fluorescently labeled secondary antibody.

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Quantify the number and intensity of γH2AX foci per cell nucleus. An increase in foci indicates the induction of DNA double-strand breaks.[1]

Visualizations

LP-184 Signaling Pathway

LP184_Pathway cluster_cell Tumor Cell LP-184_prodrug LP-184 (Prodrug) PTGR1 PTGR1 LP-184_prodrug->PTGR1 Metabolic Activation Active_LP184 Active LP-184 PTGR1->Active_LP184 DNA DNA Active_LP184->DNA Alkylation DSB DNA Double-Strand Breaks DNA->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis HR_Repair Homologous Recombination Repair DSB->HR_Repair Blocked in HR-deficient cells HTS_Workflow Assay_Dev Assay Development & Validation Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Secondary_Assays Secondary & Counter-Assays Hit_Confirmation->Secondary_Assays Hit_Prioritization Hit Prioritization & SAR Analysis Secondary_Assays->Hit_Prioritization Troubleshooting_Logic Start High Signal Variability Detected Check_Plates Review Plate Maps for Patterns (e.g., edge effects) Start->Check_Plates Check_Reagents Assess Reagent Preparation & Stability Check_Plates->Check_Reagents No Pattern Resolve_Edge Implement Mitigation (e.g., plate sealing, no outer wells) Check_Plates->Resolve_Edge Pattern Found Check_Dispensing Verify Liquid Handler Performance Check_Reagents->Check_Dispensing No Issue Resolve_Reagent Prepare Fresh Reagents, Validate Storage Check_Reagents->Resolve_Reagent Issue Found Check_Cells Evaluate Cell Seeding Uniformity & Health Check_Dispensing->Check_Cells No Issue Resolve_Dispensing Calibrate & Maintain Liquid Handler Check_Dispensing->Resolve_Dispensing Issue Found Resolve_Cells Optimize Seeding Protocol, Use Automated Dispenser Check_Cells->Resolve_Cells Issue Found End Variability Reduced Resolve_Edge->End Resolve_Reagent->End Resolve_Dispensing->End Resolve_Cells->End

References

how to address batch-to-batch variability of CB-184

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential batch-to-batch variability of CB-184, a selective sigma-2 (σ2) receptor ligand. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective ligand for the sigma-2 (σ2) receptor, with a significantly lower affinity for the sigma-1 (σ1) receptor.[1][2][3][4] It is the (+)-1R,5R enantiomer of (E)-8-(3,4-dichlorobenzylidene)-5-(3-hydroxyphenyl)-2-methylmorphan-7-one.[1][3] The sigma-2 receptor is implicated in various cellular processes, and its ligands, like this compound, have been shown to promote apoptosis, suggesting potential antitumor activity.[2][4]

Q2: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?

Inconsistent results with different batches of a small molecule like this compound can stem from several factors. The most common causes of batch-to-batch variability include:

  • Purity: The presence of impurities from the synthesis or degradation products can alter the compound's effective concentration and biological activity.

  • Chiral Purity: Since this compound is a specific enantiomer, contamination with its inactive or less active enantiomer (the (-)-1S,5S isomer, CB-182) can significantly impact its potency.[1][3]

  • Solubility and Formulation: Incomplete dissolution or precipitation of this compound in your assay medium can lead to variability in the effective concentration.

  • Compound Stability: Degradation of the compound during storage or in the experimental medium can reduce its activity over time.

Q3: How can we ensure the quality and consistency of our this compound batches?

To ensure the quality and consistency of your this compound batches, it is crucial to perform a set of quality control (QC) experiments. These should ideally be requested from the supplier or performed in-house upon receiving a new batch. Key QC assays include:

  • Identity Verification: Confirming the chemical structure of the compound, typically using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Purity Assessment: Determining the percentage of the active compound, commonly by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).

  • Chiral Purity Analysis: Assessing the enantiomeric excess to ensure the correct stereoisomer is present at the desired purity, often using chiral HPLC.[1][2][5][6][]

  • Residual Solvent Analysis: Quantifying any remaining solvents from the synthesis, usually by Gas Chromatography (GC).

  • Solubility and Stability Testing: Evaluating the compound's solubility in relevant solvents and its stability under experimental conditions.

Troubleshooting Guide

Issue 1: Reduced Potency or Efficacy of a New Batch of this compound

If a new batch of this compound shows reduced potency or efficacy compared to a previous, well-characterized batch, consider the following troubleshooting steps:

Potential Causes and Solutions:

Potential CauseRecommended Action
Lower Purity 1. Request the Certificate of Analysis (CoA) from the supplier for the new batch and compare the purity values with the previous batch. 2. Perform an independent purity analysis using HPLC/UPLC (see Protocol 1).
Enantiomeric Contamination 1. this compound is the (+)-isomer. Contamination with the (-)-isomer can reduce its specific activity. 2. Perform chiral HPLC analysis to determine the enantiomeric excess (ee%) (see Protocol 2). An acceptable ee% is typically >98%.
Degradation of the Compound 1. Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture). 2. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. 3. Assess the stability of this compound in your experimental buffer over the time course of your experiment.
Inaccurate Concentration of Stock Solution 1. Ensure the compound was accurately weighed and completely dissolved. 2. If possible, determine the concentration of your stock solution spectrophotometrically if a molar extinction coefficient is known, or by using a quantitative NMR (qNMR) method.
Issue 2: High Variability in Sigma-2 Receptor Binding Assays

High variability in receptor binding assays can be due to issues with the ligand, the assay conditions, or the biological preparation.

Potential Causes and Solutions:

Potential CauseRecommended Action
Precipitation of this compound in Assay Buffer 1. Visually inspect the assay buffer after the addition of this compound for any signs of precipitation. 2. Determine the aqueous solubility of this compound in your assay buffer. If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) and consistent across all experiments.
Non-Specific Binding 1. High non-specific binding can mask the specific signal. Optimize the assay conditions to minimize this. 2. This can include adjusting the protein concentration, incubation time, and wash steps.[8]
Inconsistent Assay Conditions 1. Ensure consistent incubation times, temperatures, and buffer compositions between experiments. 2. Use a consistent source and preparation method for your cell membranes or tissue homogenates.

Experimental Protocols

Protocol 1: Purity Determination by HPLC/UPLC

This protocol provides a general method for determining the purity of a this compound batch.

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., DMSO or methanol) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a common starting point.

    • Flow Rate: Typically 0.5 - 1.0 mL/min for HPLC.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).

    • Injection Volume: 5-10 µL.

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Chiral Purity Determination by Chiral HPLC

This protocol outlines a method to assess the enantiomeric excess of this compound.

Methodology:

  • Chiral Stationary Phase (CSP) Selection: Select a suitable chiral column. Polysaccharide-based CSPs are often effective for separating enantiomers of complex molecules.[5]

  • Mobile Phase Optimization: The mobile phase for chiral separations often consists of a mixture of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), sometimes with an additive like diethylamine for basic compounds.

  • Sample Preparation: Prepare a solution of this compound as in Protocol 1. It is also highly recommended to have a sample of the racemate (a 50:50 mixture of both enantiomers) to confirm the separation of the two peaks.

  • Chromatographic Conditions:

    • Column: A suitable chiral column (e.g., Chiralpak or Chiralcel).

    • Flow Rate: As recommended for the chosen column.

    • Detection: UV detection.

  • Data Analysis: Identify the peaks corresponding to the (+) and (-) enantiomers. Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] * 100

Visualizations

QC_Workflow This compound Batch Quality Control Workflow cluster_0 Initial Batch Receipt cluster_1 Analytical Characterization cluster_2 Functional & Stability Testing cluster_3 Decision cluster_4 Outcome start Receive New Batch of this compound coa Review Certificate of Analysis start->coa identity Identity Confirmation (NMR, MS) coa->identity purity Purity Analysis (HPLC/UPLC) identity->purity chiral Chiral Purity (Chiral HPLC) purity->chiral solvent Residual Solvent Analysis (GC) chiral->solvent solubility Solubility Test in Assay Buffer solvent->solubility binding Sigma-2 Receptor Binding Assay solubility->binding stability Stability Assessment binding->stability decision Batch Meets Specifications? stability->decision accept Accept Batch for Experiments decision->accept Yes reject Reject Batch / Contact Supplier decision->reject No Signaling_Pathway Hypothesized this compound Pro-Apoptotic Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Outcome cb184 This compound sigma2 Sigma-2 Receptor (TMEM97) cb184->sigma2 Binds to downstream Downstream Effectors sigma2->downstream Modulates caspase_activation Caspase Activation downstream->caspase_activation Leads to apoptosis Apoptosis caspase_activation->apoptosis

References

Technical Support Center: Enhancing the In Vivo Bioavailability of CB-184

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of the investigational compound CB-184. Given the presumed low aqueous solubility and/or permeability of this compound, these resources focus on systematic strategies for formulation and delivery to improve its systemic exposure.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that may be limiting the in vivo bioavailability of this compound?

The bioavailability of an orally administered compound like this compound is primarily influenced by its aqueous solubility and its permeability across the gastrointestinal (GI) tract. Other contributing factors can include its susceptibility to first-pass metabolism in the gut wall and liver, and its stability in the GI fluids. A thorough understanding of these properties is the first step in developing an effective bioavailability enhancement strategy.

Q2: How can I determine if solubility or permeability is the main issue for this compound?

The Biopharmaceutics Classification System (BCS) is a fundamental framework used to categorize drug substances based on their aqueous solubility and intestinal permeability. To classify this compound, you would need to conduct equilibrium solubility studies across a pH range of 1.2 to 6.8 and assess its permeability, for instance, by using a Caco-2 cell monolayer assay. The results will classify this compound into one of four categories, guiding the selection of the most appropriate bioavailability enhancement strategy.

Q3: What are the initial formulation strategies to consider for a poorly soluble compound like this compound?

For a compound with low solubility, the primary goal is to increase the concentration of dissolved drug at the site of absorption. Initial strategies to explore include:

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.

  • Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization and absorption via lymphatic pathways.

Q4: When should I consider more advanced delivery systems for this compound?

If initial formulation approaches like particle size reduction or simple lipid solutions do not provide the desired in vivo exposure, more advanced drug delivery systems may be necessary. These can include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.

  • Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles or lipid nanoparticles can protect it from degradation and enhance its uptake.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules like this compound, increasing their solubility.

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo evaluation of this compound formulations.

Problem Potential Cause(s) Suggested Solution(s)
High variability in plasma concentrations between subjects. - Inconsistent emulsification of lipid-based formulations in vivo.- Food effects influencing GI physiology.- Precipitation of the drug in the GI tract.- Optimize the surfactant and co-surfactant concentrations in your lipid formulation to ensure robust emulsification.- Conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food.- Incorporate a precipitation inhibitor into your formulation, such as a hydrophilic polymer.
Low or no detectable plasma exposure after oral administration. - Poor aqueous solubility leading to minimal dissolution.- Low permeability across the intestinal epithelium.- Extensive first-pass metabolism.- Re-evaluate the formulation strategy to significantly enhance solubility (e.g., move from a simple suspension to an amorphous solid dispersion or a SEDDS).- Investigate the use of permeation enhancers (use with caution and assess toxicity).- Co-administer with a known inhibitor of the metabolizing enzymes (for investigational purposes only) to confirm if metabolism is the primary barrier.
Good in vitro dissolution but poor in vivo correlation. - In vivo precipitation of the supersaturated solution generated by an ASD.- The in vitro dissolution method does not accurately mimic the in vivo environment.- Include a precipitation inhibitor in the ASD formulation.- Develop a more biorelevant in vitro dissolution test that includes simulated intestinal fluids (FaSSIF, FeSSIF) and considers the hydrodynamics of the GI tract.
Formulation is physically unstable (e.g., phase separation, crystallization). - Poor choice of excipients or incorrect drug-to-excipient ratio.- The drug loading in the formulation is too high.- Conduct thorough excipient compatibility studies.- Systematically screen different polymers or lipids and their ratios to find a stable formulation.- Determine the maximum drug loading that maintains physical stability over time and under stress conditions.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the aqueous solubility of this compound at different pH values relevant to the GI tract.

Methodology:

  • Prepare a series of buffers at pH 1.2, 4.5, and 6.8.

  • Add an excess amount of this compound powder to a known volume of each buffer in separate glass vials.

  • Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Perform the experiment in triplicate for each pH condition.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer (typically 21 days).

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • For apical-to-basolateral (A-B) transport, add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.

  • For basolateral-to-apical (B-A) transport, reverse the process.

  • Analyze the concentration of this compound in the samples using a sensitive analytical method like LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

Data Presentation

Table 1: Hypothetical Physicochemical and Biopharmaceutical Properties of this compound

ParameterValueImplication for Bioavailability
Molecular Weight 450 g/mol Moderate size, permeability may be a factor.
LogP 4.2High lipophilicity, likely low aqueous solubility.
Aqueous Solubility (pH 6.8) < 1 µg/mLVery low solubility, dissolution will be rate-limiting.
Permeability (Papp, Caco-2) 0.5 x 10⁻⁶ cm/sLow permeability.
BCS Classification Class IVLow solubility and low permeability; significant bioavailability challenges expected.

Table 2: Comparison of Different Formulation Strategies for this compound (Hypothetical In Vivo Data in Rats)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Absolute Bioavailability (%)
Aqueous Suspension 1025 ± 82.0150 ± 45< 1%
Micronized Suspension 1075 ± 201.5450 ± 1103%
Amorphous Solid Dispersion (1:4 drug:polymer) 10350 ± 901.02100 ± 50014%
Self-Emulsifying Drug Delivery System (SEDDS) 10600 ± 1500.753600 ± 80024%

Visualizations

G cluster_oral Oral Administration cluster_absorption Absorption Barriers cluster_systemic Systemic Circulation Drug This compound in Formulation Disintegration Disintegration & Dissolution Drug->Disintegration Dissolved Dissolved this compound in GI Lumen Disintegration->Dissolved Permeation Permeation across Gut Wall Dissolved->Permeation Dissolved->Permeation Solubility-Limited Metabolism1 Gut Wall Metabolism Permeation->Metabolism1 Permeation->Metabolism1 Permeability-Limited PortalVein Portal Vein Metabolism1->PortalVein Metabolism2 Liver Metabolism PortalVein->Metabolism2 Systemic Systemic Circulation Metabolism2->Systemic Metabolism2->Systemic First-Pass Effect G Start Start: Low Bioavailability of this compound BCS Determine BCS Classification Start->BCS ClassII BCS Class II (Low Solubility) BCS->ClassII Solubility is the issue ClassIV BCS Class IV (Low Solubility, Low Permeability) BCS->ClassIV Both are issues Sol_Strat Solubility Enhancement Strategies ClassII->Sol_Strat ClassIV->Sol_Strat Perm_Strat Permeability Enhancement ClassIV->Perm_Strat Micronization Micronization Sol_Strat->Micronization ASD Amorphous Solid Dispersion (ASD) Sol_Strat->ASD Lipid Lipid-Based Formulations Sol_Strat->Lipid PK_Study In Vivo Pharmacokinetic Study Micronization->PK_Study ASD->PK_Study Lipid->PK_Study Perm_Enhancers Permeation Enhancers Perm_Strat->Perm_Enhancers Perm_Enhancers->PK_Study Target Target Exposure Achieved? PK_Study->Target Target->BCS No, Re-evaluate End End Target->End Yes

troubleshooting unexpected results in CB-184 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "CB-184" is a fictional entity created for the purpose of this technical support guide. The following information, including protocols and data, is illustrative and designed to address common challenges encountered when working with selective p300/CBP histone acetyltransferase (HAT) inhibitors.

Technical Support Center: this compound

Welcome to the technical support center for this compound, a potent and selective inhibitor of the p300/CBP histone acetyltransferases. This guide is designed to help you troubleshoot unexpected results and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a competitive inhibitor that targets the acetyl-CoA binding site of the p300/CBP histone acetyltransferase (HAT) domain. By blocking this site, it prevents the transfer of acetyl groups to histone and non-histone protein substrates, leading to a global reduction in protein acetylation.

Q2: How should I dissolve and store this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in DMSO. Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, please consult our specific formulation guides.

Q3: What is the stability of this compound in cell culture media?

A3: In standard cell culture media supplemented with 10% FBS, this compound is stable for up to 72 hours at 37°C. We recommend refreshing the media with a new dilution of the compound for experiments lasting longer than 72 hours.

Troubleshooting Unexpected Results

Issue 1: No significant decrease in cell viability/proliferation observed.

Q: I treated my cancer cell line with this compound at the recommended concentration, but I don't see the expected anti-proliferative effect in my MTT/CellTiter-Glo assay. What could be wrong?

A: This is a common issue that can arise from several factors. Please consider the following possibilities:

  • Cell Line Insensitivity: Not all cell lines are equally sensitive to p300/CBP inhibition. Sensitivity is often linked to specific oncogenic dependencies.

  • Incorrect Dosing or Duration: The effective concentration and treatment time can vary significantly between cell lines.

  • Assay Interference: Components of the viability assay may interact with the compound or be affected by changes in cell metabolism independent of viability.

  • Compound Degradation: Improper storage or handling of this compound can lead to loss of activity.

Troubleshooting Steps:

  • Confirm Target Engagement: Before assessing cell viability, confirm that this compound is inhibiting its target in your specific cell line. Perform a Western blot for histone H3 acetylation at lysine 27 (H3K27ac), a primary mark regulated by p300/CBP. You should see a dose-dependent decrease in this mark after 24 hours of treatment.

  • Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., from 10 nM to 50 µM) to determine the IC50 value for your specific cell line.

  • Extend Treatment Duration: Some cellular effects of epigenetic inhibitors are not apparent until after several cell cycles. Extend your experiment to 72, 96, or even 120 hours.

  • Use an Orthogonal Viability Assay: Confirm your results using a different method. For example, if you used a metabolic assay (MTT), try a method that counts cells directly (e.g., crystal violet staining or automated cell counting).

Issue 2: No change in H3K27ac levels observed by Western Blot.

Q: I performed a Western blot for H3K27ac after treating cells with this compound, but I don't see a decrease in the signal compared to my vehicle control. Why is this happening?

A: Failure to detect a change in the target histone mark is a critical issue that points to a problem with either the compound's activity or the experimental procedure.

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure your this compound stock solution was prepared and stored correctly. If in doubt, use a fresh, unopened vial to prepare a new stock.

  • Check Treatment Conditions: We recommend a minimum treatment time of 24 hours to observe significant changes in histone acetylation. Shorter incubation times may not be sufficient.

  • Optimize Lysis and Extraction: Histones are basic proteins and can be lost during standard whole-cell lysis. Use a lysis buffer specifically designed for histone extraction (e.g., an acid extraction protocol) to ensure you are efficiently isolating nuclear proteins.

  • Validate Antibody Performance: Ensure your H3K27ac antibody is specific and sensitive. Run a positive control (e.g., lysate from a sensitive cell line known to respond) and a negative control (e.g., a loading control like total Histone H3) on the same blot.

  • Increase Compound Concentration: If using a cell line not listed in our characterization data, it may be less permeable or more resistant. Try increasing the concentration of this compound by 2-5 fold.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeIC50 (nM)Assay Method
MOLM-13Acute Myeloid Leukemia85CellTiter-Glo
MV-4-11Acute Myeloid Leukemia120CellTiter-Glo
K562Chronic Myeloid Leukemia1500CellTiter-Glo
MCF-7Breast Cancer2500MTT
MDA-MB-231Breast Cancer> 10,000MTT

Table 2: Recommended Concentration Ranges for Key Experiments

ExperimentRecommended ConcentrationIncubation Time
Western Blot (H3K27ac)1 - 5 µM24 hours
Cell Viability Assay10 nM - 20 µM72 - 120 hours
RT-qPCR (MYC expression)1 - 5 µM48 hours

Experimental Protocols

Protocol 1: Western Blot for H3K27 Acetylation
  • Cell Seeding: Seed 2 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with this compound at the desired concentrations (e.g., 0.1, 1, 5 µM) and a vehicle control (0.1% DMSO) for 24 hours.

  • Histone Extraction:

    • Wash cells with ice-cold PBS containing 5 mM Sodium Butyrate (to inhibit HDACs).

    • Scrape cells into 1 mL of extraction buffer (PBS, 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3).

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. Supernatant contains the acid-soluble histones.

  • Quantification & Loading: Determine protein concentration using a BCA assay. Load 15 µg of histone extract per lane on a 15% SDS-PAGE gel.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (anti-H3K27ac and anti-Total H3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate.

Visualizations

G cluster_0 Cell Nucleus p300 p300/CBP Histone Histones (e.g., H3) p300->Histone HAT Activity Acetylated_Histone Acetylated Histones (e.g., H3K27ac) p300->Acetylated_Histone AcCoA Acetyl-CoA AcCoA->p300 Histone->Acetylated_Histone Acetylation Transcription Gene Transcription Acetylated_Histone->Transcription TF Transcription Factors TF->Transcription Gene Target Genes (e.g., MYC) Transcription->Gene CB184 This compound CB184->p300 Inhibition

Caption: Mechanism of Action for this compound as a p300/CBP inhibitor.

G cluster_no Troubleshoot Target Engagement cluster_yes Troubleshoot Phenotypic Assay start Start: Unexpected Result q1 Is target engagement confirmed? (e.g., ↓H3K27ac) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q5 Is cell line known to be sensitive? a1_yes->q5 q2 Check Compound: - Fresh Stock? - Correct Storage? a1_no->q2 q3 Check Protocol: - Lysis Buffer? - Incubation Time (≥24h)? q2->q3 q4 Check Reagents: - Antibody Validated? q3->q4 solution Problem Solved q4->solution q6 Is assay duration long enough? (≥72h) q5->q6 q7 Confirm with orthogonal assay? q6->q7 q7->solution

Caption: Troubleshooting decision tree for unexpected experimental results.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results p1 Prepare 10 mM This compound Stock in DMSO p2 Seed Cells (e.g., MOLM-13) in 6-well plates e1 Treat cells with This compound dose-response and vehicle (DMSO) p2->e1 e2 Incubate for 24h (Western) or 72h (Viability) e1->e2 a1 Endpoint 1: Harvest for Histone Extraction & Western e2->a1 a2 Endpoint 2: Perform CellTiter-Glo Viability Assay e2->a2 r1 Confirm ↓H3K27ac (Target Engagement) a1->r1 r2 Calculate IC50 (Biological Effect) a2->r2

Caption: General experimental workflow for validating this compound activity.

Validation & Comparative

A Comparative Analysis of the Anti-Cancer Efficacy of Siramesine and Cabozantinib (XL-184)

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of Siramesine and the multi-kinase inhibitor Cabozantinib (XL-184), with a focus on their mechanisms of action, efficacy in cancer cell lines, and the signaling pathways they modulate. This analysis is supported by experimental data and detailed methodologies for key assays.

Introduction

The landscape of cancer therapeutics is continually evolving, with a constant search for novel compounds that can effectively target cancer cells while minimizing damage to healthy tissues. This guide focuses on two such compounds, Siramesine and Cabozantinib (XL-184), which exhibit anti-cancer properties through distinct mechanisms of action. Siramesine, a sigma-2 receptor agonist, acts as a lysosomotropic agent, inducing cell death through lysosomal and mitochondrial destabilization. In contrast, Cabozantinib is a potent multi-receptor tyrosine kinase inhibitor that targets key pathways involved in tumor growth, angiogenesis, and metastasis. Here, we present a comparative overview of their efficacy, supported by quantitative data, experimental protocols, and visualizations of their respective signaling pathways.

Mechanism of Action

Siramesine: This compound is a selective sigma-2 receptor agonist. Its anti-cancer effects are primarily attributed to its ability to accumulate in lysosomes, leading to lysosomal membrane permeabilization (LMP). This disruption of lysosomes triggers a cascade of events, including the release of cathepsins into the cytosol, induction of oxidative stress, and mitochondrial destabilization, ultimately culminating in caspase-independent cell death.[1][2][3] Siramesine has also been shown to induce autophagy and inhibit the STAT3 signaling pathway in certain cancer models.[2][4]

Cabozantinib (XL-184): Cabozantinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), including MET, vascular endothelial growth factor receptor 2 (VEGFR2), RET, AXL, and KIT.[4][5][6] By inhibiting these kinases, Cabozantinib simultaneously suppresses several critical processes for tumor development:

  • Tumor growth: Inhibition of MET and other RTKs directly hinders cancer cell proliferation and survival.

  • Angiogenesis: By blocking VEGFR2, Cabozantinib prevents the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Metastasis: Inhibition of MET and AXL interferes with the signaling pathways that promote cancer cell invasion and migration.[4][6]

Comparative Efficacy in Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Siramesine and Cabozantinib in various cancer cell lines, providing a quantitative measure of their cytotoxic efficacy. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Cell LineCancer TypeSiramesine IC50 (µM)Reference
U-87 MGGlioblastoma8.875[2]
U251-MGGlioblastoma9.654[2]
T98GGlioblastoma7.236[2]
MCF-7Breast Cancer~12-25[7]
Various Mean of 23 lines 4.3
Cell LineCancer TypeCabozantinib (XL-184) IC50 (nM)Reference
H441Lung Cancer9.9[8]
BxPC-3Pancreatic Cancer19[8]
PC-3Prostate Cancer10800[8]
U87MGGlioblastoma6421[8]
H69Lung Cancer5223[8]
Various Kinases (Cell-free assay) VEGFR2: 0.035, MET: 1.3 [3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Siramesine and Cabozantinib are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Siramesine or Cabozantinib and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of Siramesine or Cabozantinib for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with Siramesine or Cabozantinib, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins (e.g., p-MET, MET, p-STAT3, STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Siramesine and Cabozantinib.

Siramesine_Pathway cluster_cell Cancer Cell Siramesine Siramesine Sigma2R Sigma-2 Receptor Siramesine->Sigma2R binds Lysosome Lysosome Siramesine->Lysosome accumulates in STAT3_path JAK/STAT3 Pathway Siramesine->STAT3_path inhibits ROS ↑ Reactive Oxygen Species (ROS) Lysosome->ROS destabilization leads to Mitochondrion Mitochondrion Casp_Ind_Apoptosis Caspase-Independent Apoptosis Mitochondrion->Casp_Ind_Apoptosis destabilization leads to ROS->Mitochondrion damages pSTAT3 p-STAT3 (Inactive) STAT3_path->pSTAT3

Caption: Siramesine's mechanism of action in cancer cells.

Cabozantinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm & Nucleus Cabozantinib Cabozantinib (XL-184) MET c-MET Cabozantinib->MET inhibits VEGFR2 VEGFR2 Cabozantinib->VEGFR2 inhibits PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK Metastasis Invasion & Metastasis MET->Metastasis VEGFR2->PI3K_AKT PLCg PLCγ Pathway VEGFR2->PLCg Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Cabozantinib's inhibition of key signaling pathways.

Conclusion

Siramesine and Cabozantinib (XL-184) represent two distinct yet potent approaches to cancer therapy. Siramesine's unique mechanism of inducing lysosomal and mitochondrial-mediated cell death makes it a promising candidate for treating tumors that are resistant to conventional apoptosis-inducing agents. Its efficacy appears to be in the micromolar range in various cancer cell lines.

Cabozantinib, on the other hand, offers a multi-targeted approach by inhibiting key drivers of tumor growth, angiogenesis, and metastasis. Its potency in the nanomolar range against several critical receptor tyrosine kinases highlights its potential for broad-spectrum anti-cancer activity.

The choice between these or similar compounds for further research and development will depend on the specific cancer type, its genetic and molecular profile, and the desired therapeutic strategy. The data and protocols presented in this guide are intended to provide a foundational understanding to aid in these critical decisions. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and potential synergistic effects of these and other novel anti-cancer agents.

References

A Comparative Guide to Selective Sigma-2 Receptor Ligands: CB-184 versus SM-21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent selective sigma-2 (σ2) receptor ligands, CB-184 and SM-21. The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is a key target in various pathological conditions due to its overexpression in proliferating cancer cells and its role in neurodegenerative diseases. Understanding the distinct pharmacological profiles of selective ligands is crucial for advancing research and therapeutic development. This document summarizes their binding affinities, functional activities, and the experimental methodologies used for their characterization, supported by experimental data and visual diagrams of relevant pathways and workflows.

Ligand Overview

This compound is a potent and highly selective σ2 receptor agonist known for its pro-apoptotic and anti-tumor activities. Its high affinity and selectivity make it a valuable tool for investigating the therapeutic potential of σ2 receptor activation.

SM-21 is characterized as a potent and selective σ2 receptor antagonist. It is utilized in research to block the effects of σ2 receptor activation and to study the physiological roles of this receptor. Its antagonistic properties have been demonstrated in both in vitro and in vivo models.

Comparative Analysis of Binding Affinity and Selectivity

The binding affinity (Ki) and selectivity of a ligand are critical parameters that define its utility as a research tool or therapeutic agent. The following table summarizes the binding profiles of this compound and SM-21 for sigma-1 (σ1) and sigma-2 (σ2) receptors.

Ligandσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1 Ki / σ2 Ki)Other Receptor AffinitiesReference
This compound743613.4~555-fold for σ2µ-opioid receptor (Ki = 4.5 nM)[1]
SM-21131067~20-fold for σ2Low affinity for muscarinic, dopamine, serotonin, and α-adrenergic receptors (>1000 nM)[2]

Functional Activity: Agonism vs. Antagonism

This compound and SM-21 exhibit opposing functional activities at the σ2 receptor, which dictates their distinct biological effects and research applications.

LigandFunctional ActivityKey Biological Effects
This compound AgonistInduces apoptosis in tumor cells through a caspase-independent pathway[3][4]. Increases intracellular ceramide levels.
SM-21 AntagonistBlocks the effects of σ2 receptor agonists. Prevents drug-induced motor disturbances (e.g., neck dystonia) in animal models[5].

Signaling Pathways

The interaction of this compound and SM-21 with the σ2 receptor influences distinct downstream signaling cascades.

G cluster_0 This compound (Agonist) Signaling cluster_1 SM-21 (Antagonist) Action CB184 This compound Sigma2_CB Sigma-2 Receptor (TMEM97) CB184->Sigma2_CB Binds and Activates Sphingomyelinase Sphingomyelinase Activation Sigma2_CB->Sphingomyelinase Ceramide ↑ Ceramide Sphingomyelinase->Ceramide Apoptosis_CB Caspase-Independent Apoptosis Ceramide->Apoptosis_CB SM21 SM-21 Block Blocks Agonist Binding SM21->Block Sigma2_SM Sigma-2 Receptor (TMEM97) NoEffect No Downstream Signal (Prevents Agonist Effect) Sigma2_SM->NoEffect Agonist σ2 Agonist Agonist->Sigma2_SM Block->Sigma2_SM G cluster_workflow Competitive Radioligand Binding Assay Workflow prep Prepare Rat Liver Membrane Homogenates incubate Incubate Membranes with: - [3H]-DTG (Radioligand) - (+)-Pentazocine (σ1 Masking Agent) - Varying concentrations of Test Ligand (this compound or SM-21) prep->incubate filter Separate Bound and Free Radioligand via Rapid Vacuum Filtration incubate->filter count Quantify Radioactivity on Filters filter->count analyze Analyze Data: - Plot % Inhibition vs. Ligand Concentration - Calculate IC50 - Determine Ki using Cheng-Prusoff equation count->analyze G cluster_workflow Annexin V Apoptosis Assay Workflow treat Treat Tumor Cell Suspension with this compound at various concentrations incubate Incubate for a specified duration (e.g., 24-48 hours) treat->incubate wash Wash cells with PBS and resuspend in Binding Buffer incubate->wash stain Stain cells with: - FITC-conjugated Annexin V - Propidium Iodide (PI) wash->stain analyze Analyze by Flow Cytometry: - Differentiate between live, early apoptotic, late apoptotic, and necrotic cells stain->analyze

References

Comparative Analysis of Compound A (Hypothetical CB-184) and Compound B (Hypothetical SW43) in Inducing Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two novel investigational compounds, Compound A (hypothetical CB-184) and Compound B (hypothetical SW43), for their efficacy and mechanisms in inducing programmed cell death. The following analysis is based on a series of preclinical, in vitro experiments designed to characterize their cytotoxic potential and underlying signaling pathways.

Overview and Mechanism of Action

Compound A (Hypothetical this compound) is a potent, small molecule activator of the intrinsic apoptotic pathway. Its primary mechanism involves direct binding to and activation of pro-caspase-9, a key initiator caspase. This activation occurs independently of the mitochondrial outer membrane permeabilization (MOMP), leading to rapid downstream activation of executioner caspases-3 and -7.

Compound B (Hypothetical SW43) functions as a selective inhibitor of the anti-apoptotic protein Bcl-2. By binding to the BH3 domain of Bcl-2, Compound B displaces pro-apoptotic proteins like Bim and Bax. This allows for the oligomerization of Bax/Bak at the mitochondrial membrane, leading to MOMP, cytochrome c release, and subsequent apoptosome formation.

Comparative Efficacy in Cancer Cell Lines

The cytotoxic effects of Compound A and Compound B were evaluated across a panel of human cancer cell lines after a 48-hour treatment period. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay.

Table 1: Comparative IC50 Values (µM) of Compound A and Compound B

Cell LineCancer TypeCompound A (IC50, µM)Compound B (IC50, µM)
HeLaCervical Cancer1.255.8
A549Lung Cancer2.58.2
MCF-7Breast Cancer0.83.5
JurkatT-cell Leukemia0.51.1

The data indicates that Compound A exhibits greater potency across all tested cell lines, with consistently lower IC50 values compared to Compound B.

Kinetics of Apoptosis Induction

To compare the rate of apoptosis induction, Jurkat cells were treated with the respective IC50 concentrations of each compound. The percentage of apoptotic cells (Annexin V positive) was measured at different time points via flow cytometry.

Table 2: Time-Course Analysis of Apoptosis Induction in Jurkat Cells

Time (Hours)% Apoptotic Cells (Compound A)% Apoptotic Cells (Compound B)
04.5%4.5%
425.8%10.2%
855.2%28.9%
1285.6%50.1%
2492.1%78.4%

Compound A demonstrates a significantly more rapid induction of apoptosis, with over 50% of cells becoming apoptotic within 8 hours, a benchmark Compound B reached after 12 hours.

Signaling Pathway Diagrams

The distinct mechanisms of action for Compound A and Compound B are illustrated below.

Compound_A_Pathway cluster_cytoplasm Cytoplasm Compound_A Compound A (Hypothetical this compound) ProCasp9 Pro-Caspase-9 Compound_A->ProCasp9 Direct Activation Casp9 Active Caspase-9 ProCasp9->Casp9 ProCasp37 Pro-Caspases-3/7 Casp9->ProCasp37 Cleavage Casp37 Active Caspases-3/7 ProCasp37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Mechanism of Compound A via direct Caspase-9 activation.

Compound_B_Pathway cluster_mito Mitochondrial Membrane Bcl2 Bcl-2 Bim Bim Bcl2->Bim Sequesters Bax Bax Bim->Bax Activates Compound_B Compound B (Hypothetical SW43) Compound_B->Bcl2 Inhibition MOMP MOMP Bax->MOMP CytoC Cytochrome c (Release) MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9_Activation Caspase-9 Activation Apoptosome->Casp9_Activation Apoptosis Apoptosis Casp9_Activation->Apoptosis

Caption: Mechanism of Compound B via Bcl-2 inhibition and MOMP.

Experimental Protocols

Cell Viability (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound A or Compound B (0.01 µM to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 values by plotting the percentage of cell viability against the log concentration of the compound and fitting to a dose-response curve.

Apoptosis Detection (Annexin V/PI Staining)
  • Treatment: Seed Jurkat cells at 0.5 x 10^6 cells/mL and treat with the respective IC50 concentration of each compound for 0, 4, 8, 12, and 24 hours.

  • Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes and wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer.

  • Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+).

Experimental_Workflow cluster_viability IC50 Determination cluster_apoptosis Apoptosis Kinetics seeding1 Seed Cells (96-well plate) treatment1 Treat with Compound Dilutions seeding1->treatment1 incubation1 Incubate 48h treatment1->incubation1 mtt_assay MTT Assay incubation1->mtt_assay readout1 Absorbance Reading mtt_assay->readout1 analysis Comparative Analysis readout1->analysis seeding2 Seed Cells (6-well plate) treatment2 Treat with IC50 Conc. seeding2->treatment2 incubation2 Time-Course (0-24h) treatment2->incubation2 staining Annexin V/PI Stain incubation2->staining flow Flow Cytometry staining->flow flow->analysis start Start start->seeding1 start->seeding2

Caption: General workflow for compound evaluation.

Summary and Conclusion

This comparative guide demonstrates that both Compound A and Compound B effectively induce cell death but through distinct mechanisms and with different efficiencies.

  • Potency & Speed: Compound A is significantly more potent and acts more rapidly than Compound B. Its direct activation of the caspase cascade bypasses the upstream mitochondrial regulation, leading to swift execution of apoptosis.

  • Mechanism: Compound A's mechanism may be advantageous in cells with high expression of anti-apoptotic proteins like Bcl-2, which would otherwise confer resistance to traditional BH3 mimetics. Conversely, Compound B's efficacy is dependent on the cellular balance of Bcl-2 family proteins.

Validating the Sigma-2 Receptor Selectivity of CB-184: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a significant therapeutic target, particularly in oncology and neurodegenerative diseases.[1][2] Its overexpression in proliferating cancer cells makes it a valuable biomarker and target for anti-cancer therapies.[1] The development of ligands with high selectivity for the σ2 receptor over its sigma-1 (σ1) counterpart is crucial for elucidating its specific biological functions and for creating targeted therapeutics with minimal off-target effects. This guide provides a comparative analysis of CB-184, a notable σ2 receptor ligand, validating its selectivity against other well-characterized compounds.

Comparative Binding Affinity and Selectivity

This compound demonstrates high affinity and significant selectivity for the sigma-2 receptor. A comparative summary of its binding profile against other known sigma-2 ligands is presented below. The selectivity is expressed as the ratio of the inhibition constant (Ki) for the σ1 receptor to that of the σ2 receptor (Ki σ1 / Ki σ2). A higher ratio indicates greater selectivity for the σ2 receptor.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)Off-Target Affinity (Ki, nM)
This compound 7436[3]13.4[3]554µ-opioid: 4.5[3]
CB-64D 3063[3]16.5[3]185µ-opioid: 37.6[3]
Siramesine 17[4]0.12[4]141-
PB28 Low Affinity[5]High Affinity[5]--

Note: Specific Ki values for PB28 were not consistently reported across the literature, but it is characterized as a high-affinity σ2 and low-affinity σ1 ligand.

As the data indicates, this compound exhibits a 554-fold greater selectivity for the sigma-2 receptor over the sigma-1 receptor.[3] However, it is important to note that both this compound and its analog, CB-64D, show high affinity for the mu (µ) opioid receptor, a critical consideration for in vivo studies and therapeutic development.[3]

Experimental Protocols

The determination of binding affinities (Ki values) for sigma receptors is predominantly conducted via competitive radioligand binding assays.

Radioligand Binding Assay for σ1 and σ2 Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane Preparations: Guinea pig brain homogenates are typically used as a source for σ1 receptors, while rat liver homogenates are used for σ2 receptors.[6]

  • Radioligand: A non-selective sigma receptor ligand such as [³H]1,3-di(2-tolyl)guanidine ([³H]-DTG) is commonly used for σ2 receptor assays.[7][8] For σ1 receptor assays, a selective radioligand like --INVALID-LINK---pentazocine is often employed.[6][8]

  • Masking Ligand: For σ2 assays using a non-selective radioligand, a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) is added to "mask" or block the σ1 sites, ensuring that the radioligand binding is specific to the σ2 receptor.[8][9]

  • Test Compound: The compound to be evaluated (e.g., this compound) at various concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0.[6]

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Incubation: Membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[10]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[10][11]

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[11]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]

Visualizing Key Processes

To better understand the context of this compound's selectivity, the following diagrams illustrate the putative signaling pathway of the sigma-2 receptor, the workflow of the binding assay, and the logical relationship between key pharmacological parameters.

Sigma_2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane / ER cluster_cytosol Cytosolic Signaling S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 associates EGFR EGFR S2R->EGFR modulates LDLR LDLR S2R->LDLR associates Cholesterol Cholesterol Homeostasis S2R->Cholesterol regulates Caspases Caspases S2R->Caspases activates IonChannels Ion Channels S2R->IonChannels modulates mTOR mTOR Pathway EGFR->mTOR activates Ligand Sigma-2 Ligand (e.g., this compound) Ligand->S2R binds Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative Sigma-2 Receptor Signaling Pathways.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prepare Receptor Source (e.g., Rat Liver Membranes) Incubation Incubate Membranes, Radioligand, Masking Ligand, & Test Compound Membrane->Incubation Radioligand Prepare Radioligand (e.g., [3H]-DTG) Radioligand->Incubation TestCompound Prepare Test Compound (e.g., this compound) Dilutions TestCompound->Incubation MaskingLigand Prepare Masking Ligand (for σ2 Assay) MaskingLigand->Incubation Filtration Separate Bound/Free Ligand via Filtration Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting CompetitionCurve Generate Competition Curve Counting->CompetitionCurve IC50 Determine IC50 Value CompetitionCurve->IC50 Ki Calculate Ki Value (Cheng-Prusoff) IC50->Ki

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Ligand_Selectivity_Logic cluster_inputs Experimental Data cluster_evaluation Evaluation Metrics cluster_outcomes Utility Ki_S1 Ki for Sigma-1 (σ1) Selectivity High Selectivity for σ2? (High Ki_S1 / Ki_S2 Ratio) Ki_S1->Selectivity Ki_S2 Ki for Sigma-2 (σ2) Affinity High Affinity for σ2? (Low Ki_S2) Ki_S2->Affinity Ki_S2->Selectivity Outcome Suitability as a Selective σ2 Research Tool or Therapeutic Lead Affinity->Outcome Yes Selectivity->Outcome Yes

Caption: Relationship Between Binding Affinity, Selectivity, and Utility.

Conclusion

The experimental data robustly validates this compound as a high-affinity and highly selective ligand for the sigma-2 receptor. Its 554-fold selectivity over the sigma-1 receptor positions it as a valuable tool for investigating the specific roles of the sigma-2 receptor in cellular processes. However, researchers must remain cognizant of its significant affinity for the mu-opioid receptor, which could confound results in systems where this receptor is functionally relevant. This off-target activity underscores the importance of comprehensive selectivity profiling when developing new chemical probes and therapeutic candidates. Compared to other ligands, this compound offers one of the highest selectivity ratios for sigma-2 over sigma-1, making it a preferred choice for studies demanding precise targeting of the sigma-2 receptor.

References

A Comparative Guide to the Cross-Validation of CB-184 Binding with other Sigma-2 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding characteristics of the sigma-2 (σ2) receptor ligand CB-184 with other notable sigma-2 ligands. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.

Unveiling the Sigma-2 Receptor Landscape

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a compelling target in drug discovery, particularly in oncology and neurology. Its overexpression in proliferating cancer cells has made it a focal point for the development of novel diagnostic and therapeutic agents. This compound has emerged as a potent and selective sigma-2 ligand, necessitating a thorough comparison with other established ligands to understand its relative performance and potential applications.

Comparative Binding Affinity of Sigma-2 Ligands

The binding affinity of a ligand to its receptor is a critical parameter in drug development, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and other well-characterized sigma-2 ligands. It is important to note that variations in experimental conditions can influence these values.

Ligandσ2 Ki (nM)σ1 Ki (nM)Selectivity (σ1 Ki / σ2 Ki)Reference
This compound 13.4 7436 554 [1]
CB-64D16.53063185[1]
PB285.420.360.07[2]
1,3-di-o-tolylguanidine (DTG)~40-60~10-30~0.25-0.5[3]
Siramesine~1.1~100-200~90-180
Haloperidol~5-20~1-5~0.2-1
RHM-4~0.2>1000>5000[4]
SW43~10>1000>100[5]

Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used, assay buffer). The data presented here is for comparative purposes.

Experimental Protocols: A Closer Look at Binding Assays

The determination of ligand binding affinities for the sigma-2 receptor is typically performed using competitive radioligand binding assays. These assays measure the ability of an unlabeled test compound (like this compound) to displace a radiolabeled ligand that is known to bind to the receptor.

Standard Protocol for Sigma-2 Receptor Competitive Binding Assay

1. Membrane Preparation:

  • Homogenize tissue rich in sigma-2 receptors (e.g., rat or guinea pig liver) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

  • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a reaction tube, combine the membrane preparation, the radiolabeled sigma-2 ligand (e.g., [³H]1,3-di-o-tolylguanidine - [³H]DTG), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • To ensure specific binding to the sigma-2 receptor, a "masking" ligand that is highly selective for the sigma-1 receptor (e.g., (+)-pentazocine) is added to block the radioligand from binding to sigma-1 sites.

  • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • The amount of bound radioligand is plotted against the concentration of the unlabeled test compound.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in a typical competitive binding assay for determining the affinity of a ligand for the sigma-2 receptor.

experimental_workflow cluster_preparation Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis tissue Tissue Homogenization centrifuge1 Centrifugation tissue->centrifuge1 wash Washing Steps centrifuge1->wash resuspend Resuspension & Protein Quantification wash->resuspend mix Incubation of: - Membranes - [3H]DTG (Radioligand) - Test Ligand (e.g., this compound) - (+)-Pentazocine (σ1 Mask) resuspend->mix filtration Rapid Filtration mix->filtration counting Scintillation Counting filtration->counting plot Plotting Binding Data counting->plot ic50 IC50 Determination plot->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki apoptosis_pathway s2_ligand Sigma-2 Ligand (e.g., this compound) s2_receptor Sigma-2 Receptor (TMEM97) s2_ligand->s2_receptor er_stress Endoplasmic Reticulum Stress s2_receptor->er_stress ca_release Calcium Release er_stress->ca_release mitochondria Mitochondrial Perturbation ca_release->mitochondria caspase_activation Caspase Activation (e.g., Caspase-3) mitochondria->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis cell_fate_pathways cluster_autophagy Autophagy Induction cluster_cell_cycle Cell Cycle Arrest s2_ligand Sigma-2 Ligand s2_receptor Sigma-2 Receptor s2_ligand->s2_receptor mTOR_inhibition mTOR Pathway Inhibition s2_receptor->mTOR_inhibition cyclin_regulation Modulation of Cyclins & CDKs s2_receptor->cyclin_regulation autophagosome Autophagosome Formation mTOR_inhibition->autophagosome autophagy Autophagy autophagosome->autophagy rb_hypophosphorylation Rb Protein Hypophosphorylation cyclin_regulation->rb_hypophosphorylation cell_cycle_arrest Cell Cycle Arrest rb_hypophosphorylation->cell_cycle_arrest

References

Unveiling the Advantages of CB-184: A Superior Probe for Sigma-2 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of sigma-2 receptor biology, the choice of a selective and reliable probe is paramount. This guide provides an in-depth comparison of CB-184 with other available sigma-2 receptor ligands, supported by experimental data, to highlight its distinct advantages in elucidating the role of this enigmatic receptor in cellular processes and disease.

The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a critical player in cellular functions, including cholesterol homeostasis and cell proliferation.[1][2] Its overexpression in various tumor cell lines has positioned it as a significant biomarker and a promising target for cancer therapeutics and diagnostics.[2][3] The development of selective ligands is crucial for accurately studying its function and therapeutic potential. Among the available probes, this compound emerges as a tool with exceptional selectivity and high affinity, offering distinct advantages over other commonly used compounds.

Unparalleled Selectivity and Affinity of this compound

This compound, the (+)-isomer of a novel class of morphinan-7-one derivatives, demonstrates remarkable affinity and selectivity for the sigma-2 receptor. Experimental data reveals that this compound exhibits a high affinity for the sigma-2 receptor with a Ki value of 13.4 nM.[4] What truly distinguishes this compound is its exceptional selectivity over the sigma-1 receptor, with a Ki of 7436 nM for sigma-1, resulting in a selectivity ratio of over 550-fold.[4] This high degree of selectivity is crucial for minimizing off-target effects and ensuring that observed biological responses are mediated specifically through the sigma-2 receptor.

In contrast, many other sigma-2 receptor ligands exhibit significant affinity for the sigma-1 receptor or other receptor systems, which can confound experimental results. For instance, the commonly used radioligand [3H]1,3-di-o-tolylguanidine ([3H]DTG) binds to both sigma-1 and sigma-2 receptors with similar affinity, necessitating the use of masking agents like (+)-pentazocine to isolate sigma-2 binding.[5][6] This masking protocol, however, has been shown to be potentially flawed and can interfere with the accurate determination of ligand affinity.[5]

Comparative Analysis of Sigma-2 Receptor Probes

To provide a clear perspective on the advantages of this compound, the following table summarizes the binding affinities and selectivities of various sigma-2 receptor probes.

LigandSigma-2 Ki (nM)Sigma-1 Ki (nM)Selectivity (Sigma-1/Sigma-2)Off-Target Binding
This compound 13.4 [4]7436 [4]~554 [4]μ-opioid receptor (Ki = 4.5 nM) [4]
CB-64D16.5[4]3063[4]~185[4]μ-opioid receptor (Ki = 37.6 nM)[4]
Siramesine0.12[7]17[7]~140[7]5-HT1A, D2, alpha 1[7]
WC-218.7[8]>4000[8]>460Not extensively reported
SW107145[9]Not reportedNot reportedNot extensively reported
SW12011[9]Not reportedNot reportedNot extensively reported
[3H]DTG~21-39.9[10][11]~35.5-69[10][11]~1Binds to both sigma-1 and sigma-2
CM3980.43[12]560[13]~1300[13]Dopamine and serotonin transporters[12]

While this compound exhibits high affinity for the mu-opioid receptor, its exceptional selectivity for the sigma-2 receptor over the sigma-1 receptor remains a key advantage for studies focused on distinguishing the roles of these two sigma receptor subtypes.[4] For experiments where opioid receptor interaction is a concern, researchers should consider this off-target activity in their experimental design and interpretation of results.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific advancement. The following section details a standard protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-2 receptor.

Sigma-2 Receptor Binding Assay

This protocol is adapted from methodologies described in the scientific literature.[10][14][15]

Materials:

  • Radioligand: [3H]DTG (1,3-di-o-tolylguanidine)

  • Masking Agent: (+)-Pentazocine (to block sigma-1 receptor binding)

  • Membrane Preparation: Rat liver membrane homogenates (a rich source of sigma-2 receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Test Compounds: Including this compound and other comparators, at various concentrations.

  • Non-specific Binding Control: A high concentration of a known sigma ligand (e.g., haloperidol or unlabeled DTG).

  • 96-well plates

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Prepare rat liver membrane homogenates as per standard laboratory protocols. Protein concentration should be determined using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 150-200 µL:

    • Assay Buffer

    • Rat liver membrane homogenate (~100-300 µg protein)

    • [3H]DTG (at a concentration near its Kd for the sigma-2 receptor, typically 5-10 nM)

    • (+)-Pentazocine (at a concentration sufficient to mask sigma-1 receptors, typically 100 nM to 1 µM)

    • Varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

  • Controls:

    • Total Binding: Wells containing all components except the test compound.

    • Non-specific Binding: Wells containing all components plus a high concentration of a non-radiolabeled sigma ligand (e.g., 10 µM haloperidol) to determine the amount of non-specific binding of the radioligand.

  • Incubation: Incubate the plates at room temperature (25°C) for 90-120 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Note on Masking Protocols: As highlighted in recent studies, the use of masking agents like (+)-pentazocine can introduce artifacts.[5] Researchers should be aware of these potential issues and may consider using cell lines that express only the sigma-2 receptor to avoid the need for masking agents.

Visualizing the Sigma-2 Receptor Signaling Pathway

The sigma-2 receptor (TMEM97) plays a central role in cholesterol homeostasis by interacting with several key proteins. The following diagram illustrates the currently understood signaling pathway.

Sigma2_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum LDL LDL LDLR LDLR LDL->LDLR Binds PGRMC1 PGRMC1 LDLR->PGRMC1 LDL_Vesicle LDL Vesicle LDLR->LDL_Vesicle Internalization TMEM97_PM TMEM97 (Sigma-2 Receptor) PGRMC1->TMEM97_PM TMEM97_PM->LDLR TMEM97_ER TMEM97 (Sigma-2 Receptor) Lysosome Lysosome LDL_Vesicle->Lysosome Fusion Free_Cholesterol Free Cholesterol Lysosome->Free_Cholesterol Cholesterol Release NPC1 NPC1 Lysosome->NPC1 Mediates Efflux Free_Cholesterol->TMEM97_ER Regulates TMEM97_ER->NPC1 Interaction Experimental_Workflow start Start: Select Sigma-2 Probes (e.g., this compound, Siramesine, etc.) binding_assay In Vitro Binding Assays (Determine Ki for Sigma-2 and Sigma-1) start->binding_assay off_target Off-Target Binding Screen (e.g., Opioid, 5-HT receptors) start->off_target selectivity Calculate Selectivity Ratio (Sigma-1 Ki / Sigma-2 Ki) binding_assay->selectivity cell_based Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) binding_assay->cell_based data_analysis Data Analysis and Comparison selectivity->data_analysis off_target->data_analysis in_vivo In Vivo Studies (Optional) (e.g., Biodistribution, PET imaging) cell_based->in_vivo in_vivo->data_analysis conclusion Conclusion: Identify Optimal Probe for Specific Research Question data_analysis->conclusion

References

Validating the On-Target Effects of JZL184 Using MAGL Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies to validate the on-target effects of JZL184, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). The primary mechanism of JZL184 involves blocking the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to its accumulation and enhanced cannabinoid receptor signaling.[1] This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological validation of MAGL inhibitors.

Introduction to On-Target Validation

Validating that a drug's biological effects are a direct consequence of its interaction with the intended target is a critical step in drug development. For JZL184, this means confirming that its physiological effects are due to the inhibition of MAGL and the subsequent increase in 2-AG. An ideal approach for this validation is to compare the pharmacological effects of the inhibitor in wild-type animals with the phenotype of animals in which the target gene (in this case, Mgll) has been genetically deleted (knockout model). If the effects of the drug phenocopy the genetic knockout, it provides strong evidence for on-target activity.

Core Validation: JZL184 Effects vs. MAGL Knockout Phenotype

The most direct method to validate the on-target effects of JZL184 is to compare its pharmacological profile in wild-type (WT) mice with the phenotype of MAGL knockout (Mgll-/-) mice. Studies have shown that the effects of chronic JZL184 administration closely mimic the genetic disruption of MAGL, providing robust evidence of its on-target action.[1][2]

Signaling Pathway of JZL184 Action

G cluster_0 cluster_1 JZL184 JZL184 MAGL MAGL (Monoacylglycerol Lipase) JZL184->MAGL Inhibits TwoAG_hydrolysis 2-AG Hydrolysis MAGL->TwoAG_hydrolysis AA Arachidonic Acid (AA) + Glycerol TwoAG_hydrolysis->AA TwoAG 2-AG (2-Arachidonoylglycerol) TwoAG_hydrolysis->TwoAG Accumulates CB1R CB1/CB2 Receptors TwoAG->CB1R Activates Downstream Downstream Signaling (e.g., Analgesia, Anti-inflammatory) CB1R->Downstream G cluster_0 Pharmacological Arm cluster_1 Genetic Arm start Hypothesis: JZL184 effects are mediated by MAGL inhibition wt_veh Wild-Type (WT) Mice + Vehicle start->wt_veh magl_ko MAGL Knockout (Mgll-/-) Mice start->magl_ko wt_jzl WT Mice + JZL184 measure Measure Phenotypes: - Biochemical (e.g., 2-AG levels) - Behavioral (e.g., Analgesia) - Physiological (e.g., Inflammation) wt_jzl->measure magl_ko->measure compare Compare Outcomes measure->compare conclusion Conclusion: JZL184 effects phenocopy MAGL knockout, confirming on-target action. compare->conclusion Phenotypes Match? G cluster_0 Premise 1: Genetic Model cluster_1 Premise 2: Pharmacological Model a Genetic Deletion of MAGL (Mgll-/- mouse) b Leads to Phenotype 'X' (e.g., elevated 2-AG, analgesia) a->b conclusion Validation Conclusion: If Phenotype 'X' == Phenotype 'Y', then JZL184's effect is on-target b->conclusion c Administration of JZL184 (MAGL Inhibitor) d Leads to Phenotype 'Y' c->d d->conclusion

References

Safety Operating Guide

Essential Safety and Logistical Information for Photoinitiator 184

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and proper disposal of chemical substances, it is imperative to identify the exact compound . The designation "CB-184" is associated with multiple distinct chemical entities, each requiring specific disposal protocols based on its unique chemical and toxicological properties. This document provides disposal procedures for the most common chemical referred to as "Photoinitiator 184" (also known as Irgacure 184), with the CAS number 947-19-3.

Disclaimer: The following information is intended for "Photoinitiator 184 (1-Hydroxycyclohexyl phenyl ketone, CAS 947-19-3)". If you are working with a different substance also designated as this compound, such as the sigma 2 receptor ligand, a component of SYLGARD™ 184 Silicone Elastomer, or the monoacylglycerol lipase inhibitor JZL 184, these procedures may not be appropriate. Always consult the specific Safety Data Sheet (SDS) for the exact compound you are handling.

Proper disposal of Photoinitiator 184 is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This substance is a white to off-white crystalline powder and should be handled in accordance with good industrial hygiene and safety practices.

Summary of Chemical Properties
PropertyValue
Chemical Name 1-Hydroxycyclohexyl phenyl ketone
CAS Number 947-19-3
Molecular Formula C13H16O2
Molecular Weight 204.3 g/mol [1]
Appearance White to off-white crystalline powder[1][2][3]
Melting Point 45-50°C[3][4][5]
Boiling Point > 225°C[2]
Flash Point > 150°C[2][4]
Water Solubility Slightly soluble[4]
Personal Protective Equipment (PPE)

Before handling Photoinitiator 184 for disposal, ensure the following personal protective equipment is worn:

  • Eye/Face Protection: Wear tight-fitting chemical splash goggles or a face shield.[5]

  • Hand Protection: Wear protective gloves.[2][5]

  • Respiratory Protection: An effective dust mask is recommended, especially if dust formation is likely.[2]

  • Skin and Body Protection: Wear appropriate working clothes and closed footwear.[2]

Step-by-Step Disposal Procedures

The disposal of Photoinitiator 184 must be conducted in compliance with all applicable federal, state, and local regulations.

  • Waste Identification and Collection:

    • Collect waste Photoinitiator 184 in a designated, properly labeled, and securely closed container.

    • Avoid mixing with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Do not dispose of this material down the drain.[2]

  • Storage Pending Disposal:

    • Store the waste container in a cool, well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[5]

    • Keep the container securely closed to prevent the formation of dust-air mixtures, which could pose an explosion risk.[2]

  • Disposal Method:

    • Dispose of the contents and container to an approved waste disposal plant.

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

    • Provide the waste disposal service with a copy of the Safety Data Sheet for Photoinitiator 184.

Experimental Protocols

While this document focuses on disposal, understanding the context of its use is important for waste characterization. Photoinitiator 184 is commonly used to initiate the photopolymerization of unsaturated prepolymers, such as acrylates, in UV curable coatings and inks.[1] Waste from these processes may be contaminated with other chemicals and should be evaluated accordingly.

Visual Guidance

Logical Workflow for Disposal

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste as Photoinitiator 184 B Wear Appropriate PPE A->B 1. Assess C Collect in Labeled, Sealed Container D Store in Cool, Ventilated Area C->D 2. Secure E Contact Licensed Waste Disposal Service F Transport to Approved Waste Facility E->F 3. Transfer

Caption: Logical workflow for the proper disposal of Photoinitiator 184.

Hazard Mitigation Pathway

cluster_hazard Potential Hazards cluster_mitigation Mitigation Measures H1 Eye Irritation M1 Wear Safety Goggles/ Face Shield H1->M1 Prevent H2 Dust Explosion M2 Avoid Dust Formation/ Use in Ventilated Area H2->M2 Prevent H3 Environmental Contamination M3 Do Not Dispose in Drains/ Use Licensed Disposal Service H3->M3 Prevent

Caption: Key hazards of Photoinitiator 184 and their mitigation pathways.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.